PF-07054894
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2413693-96-4 |
|---|---|
Molekularformel |
C24H30N6O4 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H30N6O4/c1-13-12-30(5)28-15(13)22(24(2)9-6-7-10-24)27-17-16(20(32)21(17)33)26-14-8-11-25-18(19(14)31)23(34)29(3)4/h8,11-12,22,27,31H,6-7,9-10H2,1-5H3,(H,25,26)/t22-/m0/s1 |
InChI-Schlüssel |
WZBSYWCLIMRAHO-QFIPXVFZSA-N |
Isomerische SMILES |
CC1=CN(N=C1[C@@H](C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |
Kanonische SMILES |
CC1=CN(N=C1C(C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PF-07054894: A Potent and Selective CCR6 Antagonist
An In-depth Technical Guide on the Mechanism of Action of PF-07054894 on Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of this compound, a novel antagonist of the C-C chemokine receptor type 6 (CCR6), and its implications for Th17 cell-mediated inflammatory diseases. While the initial inquiry included the IRAK4 signaling pathway, current research identifies this compound as a CCR6 antagonist, which is distinct from an IRAK4 inhibitor. This guide will first focus on the primary mechanism of this compound on Th17 cells via CCR6 antagonism and then separately discuss the critical role of the IRAK4 signaling pathway in Th17 cell biology as a key therapeutic target.
This compound is a novel small molecule that acts as a potent and functionally selective antagonist of CCR6.[1] CCR6 is a chemokine receptor predominantly expressed on Th17 cells, a subset of T helper cells that play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[2] The primary ligand for CCR6 is the chemokine CCL20, which is often upregulated in inflamed tissues. The interaction between CCL20 and CCR6 is critical for the migration of Th17 cells to sites of inflammation.[2]
Mechanism of Action of this compound
The principal mechanism of action of this compound on Th17 cells is the blockade of CCR6-dependent cell migration.[1] By binding to CCR6, this compound prevents the interaction of CCL20 with the receptor, thereby inhibiting the downstream signaling events that lead to chemotaxis. This results in a reduction of the recruitment of pathogenic Th17 cells to inflamed tissues.[1]
An interesting characteristic of this compound is its insurmountable antagonism of the CCL20/CCR6 axis in human T cell chemotaxis.[1] This suggests a strong and durable inhibition of Th17 cell migration. Furthermore, this compound has been shown to have a slow dissociation rate from CCR6, which may contribute to its potent and long-lasting inhibitory effects.[1]
The logical relationship of this compound's mechanism of action is illustrated in the following diagram:
References
- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Th17 Cytokines Stimulate CCL20 Expression in Keratinocytes In Vitro and In Vivo: Implications for Psoriasis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PF-07054894: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development history of PF-07054894, a potent and selective C-C chemokine receptor 6 (CCR6) antagonist. This document details the scientific journey from initial screening to clinical evaluation, with a focus on the core data, experimental methodologies, and underlying signaling pathways.
Introduction
This compound is an orally bioavailable, small-molecule allosteric antagonist of CCR6, a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of pathogenic immune cells.[1][2][3] The interaction of CCR6 with its exclusive ligand, CCL20, is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and psoriasis.[2][4] Consequently, antagonizing the CCR6-CCL20 axis represents a promising therapeutic strategy for these conditions.[2][4] this compound emerged from a dedicated discovery program aimed at identifying a first-in-class oral therapy targeting this pathway.[1][5]
Discovery History
The journey to identify this compound began with a high-throughput screening (HTS) campaign to find allosteric modulators of the CCR6 receptor.[1][2] This effort led to the identification of a squaramide-based chemical scaffold with promising CCR6 antagonist activity.[1][6] However, initial lead compounds also exhibited significant off-target activity against the related chemokine receptor, CXCR2.[1][2]
A significant hurdle in the lead optimization phase was to engineer high selectivity for CCR6 over CXCR2.[1][2] This was achieved through a structure-guided design approach, which led to the discovery of a "magic methyl" group. The addition of this methyl substituent resulted in a dramatic switch in selectivity, a phenomenon rooted in the different ligand-receptor binding kinetics between the two receptors.[1][6] this compound demonstrates insurmountable antagonism at CCR6, meaning its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[1] In contrast, its antagonism at CXCR2 is surmountable.[1] This key difference in pharmacological profile underpins the high selectivity of this compound.
Mechanism of Action
This compound functions as a negative allosteric modulator of the CCR6 receptor.[2] By binding to a site distinct from the orthosteric ligand (CCL20) binding pocket, it induces a conformational change in the receptor that prevents downstream signaling. The primary consequence of this antagonism is the inhibition of CCL20-mediated chemotaxis of CCR6-expressing immune cells, such as Th17 cells and regulatory T cells.[7]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
The Therapeutic Potential of PF-07054894 in Psoriasis: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoriasis is a chronic autoimmune inflammatory skin disease driven by a complex interplay of immune cells and cytokines. A key pathway implicated in psoriasis pathogenesis is the C-C chemokine receptor 6 (CCR6) and its ligand, CCL20, which mediates the migration of pathogenic T helper 17 (Th17) cells to the skin. PF-07054894 is a potent and selective, orally bioavailable, small molecule antagonist of CCR6. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in psoriasis. The document details its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. While clinical trial data for this compound in psoriasis is not yet publicly available, the robust preclinical evidence presented herein positions it as a promising novel oral therapeutic candidate for this challenging disease.
Introduction to Psoriasis and the Role of CCR6
Psoriasis is a common, chronic inflammatory skin disorder characterized by erythematous, scaly plaques. The underlying pathology involves the dysregulation of the immune system, leading to keratinocyte hyperproliferation. The interleukin-23 (IL-23)/Th17 axis is now understood to be a central driver of psoriasis. IL-23 promotes the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing the production of various inflammatory mediators, including the chemokine CCL20.
CCL20 is the exclusive high-affinity ligand for the G protein-coupled receptor (GPCR), CCR6. CCR6 is highly expressed on the surface of Th17 cells, as well as other immune cells implicated in psoriasis, such as dendritic cells and some B cells. The interaction between CCL20, which is abundant in psoriatic lesions, and CCR6 on Th17 cells is critical for the recruitment of these pathogenic cells from the circulation into the skin, thereby perpetuating the inflammatory cascade. Consequently, antagonizing the CCR6-CCL20 axis represents a compelling therapeutic strategy for psoriasis.
Mechanism of Action of this compound
This compound is a novel, orally active small molecule that functions as a potent antagonist of the CCR6 receptor. By binding to CCR6, this compound allosterically inhibits the binding of its endogenous ligand, CCL20. This blockade prevents the downstream signaling events that lead to the chemotaxis of CCR6-expressing immune cells, most notably Th17 cells. The intended therapeutic effect in psoriasis is to reduce the infiltration of these pathogenic lymphocytes into the skin, thereby disrupting the inflammatory feedback loop and ameliorating the clinical signs of the disease.
CCR6 Signaling Pathway
Upon binding of CCL20, CCR6 activates intracellular signaling pathways primarily through Gαi subunit-dependent and independent (β-arrestin-mediated) mechanisms. This leads to a cascade of events including calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular chemotaxis. This compound blocks these initial activation steps.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound has demonstrated high potency in inhibiting CCR6-mediated cellular responses in vitro. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay | Cell Type |
| CCR6 IC50 | 0.36 nM | β-arrestin recruitment | Recombinant cells |
| CCR6-mediated Chemotaxis IC50 | 5.7 nM | Chemotaxis assay | Human T cells |
| CXCR2 IC50 | >2000 nM | β-arrestin recruitment | Recombinant cells |
| Functional Selectivity (CXCR2/CCR6) | >5500-fold | β-arrestin recruitment | Recombinant cells |
Table 1: In Vitro Potency and Selectivity of this compound
The data indicate that this compound is a highly potent inhibitor of CCR6 with excellent selectivity against the related chemokine receptor CXCR2, which is an important consideration for minimizing off-target effects.
In Vivo Efficacy in a Psoriasis Model
The therapeutic potential of this compound in psoriasis was evaluated in an IL-23-induced skin inflammation mouse model. This model recapitulates key features of human psoriasis, including epidermal thickening (acanthosis) and inflammatory cell infiltration, which are dependent on the IL-23/Th17 axis.
Oral administration of this compound resulted in a significant, dose-dependent reduction in ear swelling, a primary endpoint in this model.
| Dose (oral) | Reduction in Ear Swelling | p-value |
| 100 mg/kg b.i.d. | Significant | < 0.0001 |
Table 2: In Vivo Efficacy of this compound in an IL-23-Induced Mouse Model of Skin Inflammation
These findings demonstrate that oral administration of this compound can effectively suppress key pathological features of psoriasis in a relevant preclinical model.
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in several species to evaluate the drug-like properties of this compound.
| Species | In Vitro Hepatocyte Clearance (mL/min/kg) | In Vivo Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| Rat | 21.3 | 25.4 | 0.27 |
| Dog | 1.3 | 1.8 | 0.20 |
| Monkey | 22.4 | 12.0 | 0.65 |
| Human | 6.4 | - | - |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
These data suggest that this compound has moderate clearance and good oral bioavailability is predicted for humans.
Experimental Protocols
In Vitro Chemotaxis Assay
The inhibitory effect of this compound on CCR6-mediated cell migration is assessed using a chemotaxis assay.
Methodology:
-
Cell Preparation: Isolate primary human T cells or use a T cell line known to express CCR6.
-
Assay Plate Setup: In a multi-well transwell plate, the lower chamber is filled with assay medium containing a specific concentration of recombinant human CCL20 to establish a chemotactic gradient.
-
Compound Incubation: In the upper chamber (transwell insert), the CCR6-expressing T cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Migration: The transwell insert is placed into the lower chamber, and the plate is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified using a suitable method, such as flow cytometry or a cell viability assay.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
IL-23-Induced Skin Inflammation Mouse Model
This in vivo model is used to assess the efficacy of this compound in a psoriasis-like inflammatory environment.
Methodology:
-
Animals: Typically, C57BL/6 or BALB/c mice are used for this model.
-
Disease Induction: A solution of recombinant murine IL-23 is injected intradermally into the ear pinna of the mice daily for a specified number of days (e.g., 4-12 days).
-
Treatment: this compound or a vehicle control is administered orally to the mice, typically starting from the first day of IL-23 injections and continuing throughout the study period. Dosing can be once or twice daily.
-
Endpoint Measurement:
-
Ear Swelling: The thickness of the ear is measured daily using a caliper as a primary indicator of inflammation.
-
Histology: At the end of the study, the ears are collected, sectioned, and stained (e.g., with hematoxylin and eosin) for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin tissue can be homogenized to measure the levels of key inflammatory cytokines (e.g., IL-17A, IL-22) by methods such as ELISA or qPCR.
-
Clinical Development and Future Directions
This compound has advanced to clinical trials. As of the latest publicly available information, a Phase 1 clinical trial for inflammatory bowel disease is underway. While the preclinical data strongly support the investigation of this compound for psoriasis, the results from clinical trials in this indication have not yet been disclosed.
Future clinical studies in psoriasis will be crucial to establish the safety, tolerability, and efficacy of this compound in patients. Key endpoints in these trials will likely include the Psoriasis Area and Severity Index (PASI) score, Investigator's Global Assessment (IGA) score, and patient-reported outcomes.
Conclusion
This compound is a potent and selective oral CCR6 antagonist with a compelling mechanism of action for the treatment of psoriasis. The robust preclinical data, demonstrating significant in vitro potency and in vivo efficacy in a relevant disease model, highlight its therapeutic potential. By inhibiting the migration of pathogenic Th17 cells to the skin, this compound targets a key step in the inflammatory cascade of psoriasis. While the clinical validation of this approach in psoriasis patients is pending, the preclinical evidence positions this compound as a promising next-generation oral therapy for this chronic and often debilitating autoimmune disease. The scientific and research community awaits the results of clinical trials to fully elucidate the therapeutic role of this compound in the management of psoriasis.
PF-07054894: A Potent Allosteric Antagonist of CCR6 for Blocking CCL20-Mediated Immune Cell Recruitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in the migration of pathogenic immune cells to sites of inflammation, making this axis a compelling target for the treatment of chronic autoimmune diseases.[1][2] PF-07054894 is a novel, orally bioavailable, small-molecule antagonist of CCR6 that has demonstrated potent and selective inhibition of the CCL20-CCR6 signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key pathways and experimental workflows.
Introduction: The CCL20-CCR6 Axis in Immune-Mediated Diseases
The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and dendritic cells.[2] Its sole chemokine ligand, CCL20 (also known as Macrophage Inflammatory Protein-3α or MIP-3α), is highly expressed by epithelial cells in response to pro-inflammatory stimuli.[5] The interaction between CCL20 and CCR6 orchestrates the migration of these immune cells to inflamed tissues, thereby perpetuating the inflammatory cascade in a range of autoimmune disorders such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2][6] Consequently, blocking the CCL20-CCR6 axis presents a promising therapeutic strategy for these conditions.[1]
This compound: Mechanism of Action
This compound is a squaramide-based, allosteric antagonist of CCR6.[1] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that prevents receptor activation.[2] Structural studies have revealed that this compound and similar squaramide-based antagonists bind to an intracellular pocket of CCR6, which overlaps with the G protein binding site.[2] This binding stabilizes an inactive conformation of the receptor, thereby preventing downstream signaling events upon CCL20 binding.[2]
A key characteristic of this compound is its insurmountable antagonism at CCR6, meaning that its inhibitory effect cannot be overcome by increasing the concentration of the natural ligand, CCL20.[4][7] This is attributed to its slow dissociation rate from the CCR6 receptor.[4][8] In contrast, its blockade of other chemokine receptors, such as CCR7 and CXCR2, is surmountable.[4][8] This kinetic property contributes to its high functional selectivity for CCR6.[4]
Quantitative Efficacy and Selectivity Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 5.7 nM | CCR6-mediated chemotaxis | [9] |
| IC50 | 7 nM | CCL20-stimulated calcium flux in CCR6+ human T cells | [1] |
| Receptor | Fold Selectivity | Reference |
| CCR7 | >50-fold | [4] |
| CXCR2 | >150-fold | [4] |
| Model | Dosing Regimen | Effect | Reference |
| Naïve Cynomolgus Monkeys | 10 mg/kg, p.o., twice daily for 6 days | Increased frequency of circulating CCR6+ T cells | [9] |
| IL-23-Induced Mouse Skin Inflammation | 100 mg/kg, p.o., once or twice daily for 12 days | Inhibition of ear swelling comparable to genetic ablation of CCR6 | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR6 antagonists. The following are protocols for key experiments cited in the evaluation of this compound.
Calcium Mobilization Assay
This assay measures the inhibition of CCL20-induced intracellular calcium flux in CCR6-expressing cells.
-
Cell Line: Human T cells endogenously expressing CCR6.[1]
-
Protocol:
-
Culture CCR6+ human T cells in appropriate media.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Resuspend cells in a suitable assay buffer.
-
Aliquot the cell suspension into a microplate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Measure baseline fluorescence using a plate reader equipped for fluorescence measurement.
-
Stimulate the cells by adding a fixed concentration of CCL20.
-
Immediately measure the change in fluorescence over time.
-
As a control for non-specific inhibition, stimulate cells with a different chemokine that signals through a different receptor expressed on the cells (e.g., CXCL12).[1]
-
Calculate the percentage of inhibition of the CCL20-induced calcium flux for each concentration of this compound and determine the IC50 value.
-
Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of CCR6-expressing cells towards a CCL20 gradient.
-
Cell Line: Primary human T cells expressing endogenous CCR6.[2]
-
Protocol:
-
Isolate primary human T cells from peripheral blood.
-
Culture the T cells in appropriate media.
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Add varying concentrations of this compound to a suspension of T cells and pre-incubate. Pre-equilibration of T cells with this compound can increase its inhibitory potency.[4]
-
Place the T cell suspension in the upper chamber.
-
Fill the lower chamber with media containing a specific concentration of CCL20 to act as a chemoattractant.
-
Incubate the chamber for a sufficient time to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CCR6 receptor.
-
Cell Line: HEK293T cells transiently expressing CCR6.[1]
-
Protocol:
-
Culture HEK293T cells and transiently transfect them with a plasmid encoding the human CCR6 receptor.[1]
-
Prepare cell membranes from the transfected cells.
-
Incubate aliquots of the cell membranes with increasing concentrations of radiolabeled this compound (e.g., [3H]-PF-07054894).
-
Incubate the mixture at a specified temperature for a set time to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizing the Science: Diagrams and Workflows
CCL20-CCR6 Signaling Pathway and Inhibition by this compound
Caption: CCL20-CCR6 signaling and this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: In vitro efficacy testing workflow for this compound.
Logical Relationship in this compound's Therapeutic Action
Caption: Therapeutic logic of this compound in inflammation.
Conclusion
This compound is a potent and selective allosteric antagonist of CCR6 that effectively blocks CCL20-mediated immune cell recruitment. Its unique mechanism of insurmountable antagonism and favorable preclinical data in models of inflammation highlight its potential as a first-in-class oral therapeutic for a variety of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the CCL20-CCR6 axis and related therapeutic interventions. This compound is currently in Phase 1 clinical trials for inflammatory bowel disease.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Profile of PF-07054894: A Novel CCR6 Antagonist for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of pathogenic immune cells into the intestinal mucosa. The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, C-C motif chemokine ligand 20 (CCL20), play a pivotal role in orchestrating this immune cell migration, particularly of Th17 cells, which are strongly implicated in the pathogenesis of IBD.[1] PF-07054894 is a potent and selective, orally bioavailable small-molecule antagonist of CCR6 that is under investigation as a potential therapeutic agent for autoimmune diseases, including IBD.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: Targeting the CCL20-CCR6 Axis
This compound functions as an allosteric antagonist of the CCR6 receptor.[3] By binding to a site distinct from the orthosteric binding site of the endogenous ligand CCL20, this compound modulates the receptor's conformation, thereby preventing CCL20-mediated signaling and subsequent chemotaxis of CCR6-expressing immune cells.[3] This targeted approach aims to reduce the inflammatory cell infiltrate in the gut, a hallmark of IBD. The insurmountable nature of its antagonism at the CCR6 receptor, likely due to a slow dissociation rate, contributes to its enhanced potency and functional selectivity over other related chemokine receptors.[1][3]
Data Presentation
In Vitro Activity of this compound
| Parameter | Assay Type | Cell Type | Species | Value | Reference |
| IC50 | CCR6-mediated Chemotaxis | Human T cells | Human | 5.7 nM | [4] |
| IC50 | CCR6 β-arrestin assay | Recombinant | Human | 0.36 nM | [5] |
| Selectivity | CXCR2 β-arrestin assay | Recombinant | Human | 2000 nM | [5] |
| Binding Affinity (Kd) | Saturation Binding | Mouse CCR6 | Mouse | 10 nM | [5] |
| Dissociation Half-life | Displacement Binding | Mouse CCR6 | Mouse | 160 min | [5] |
In Vivo Efficacy of this compound in a Murine Model of IL-23-Induced Skin Inflammation
| Animal Model | Treatment | Dose | Primary Outcome | Result | Reference |
| IL-23-Induced Ear Swelling | This compound (oral) | 100 mg/kg b.i.d. | Reduction in ear swelling | Significant reduction (P < 0.0001) | [5] |
Preclinical Pharmacokinetics of this compound
| Species | Clearance (in vivo, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability | Reference |
| Rat | 25.4 | 0.27 | - | [5] |
| Dog | 1.8 | 0.20 | - | [5] |
| Monkey | 12.0 | 0.65 | - | [5] |
Experimental Protocols
In Vitro Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
Human T cells (expressing CCR6)
-
Recombinant human CCL20
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Assay buffer
-
Cell viability stain (e.g., Calcein AM)
-
Plate reader
Procedure:
-
Human T cells are isolated and resuspended in assay buffer.
-
The lower chamber of the chemotaxis plate is filled with assay buffer containing varying concentrations of CCL20.
-
This compound at various concentrations is added to the upper chamber containing the T cells. A vehicle control is also included.
-
The plate is incubated to allow for cell migration through the porous membrane towards the CCL20 gradient.
-
After incubation, non-migrated cells are removed from the top of the membrane.
-
The number of migrated cells in the lower chamber is quantified. This can be achieved by lysing the cells and measuring a fluorescent marker (e.g., Calcein AM) using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound.
In Vivo IL-23-Induced Skin Inflammation Model
This model is used to assess the in vivo efficacy of this compound in a Th17-driven inflammatory setting, which is relevant to IBD.
Animals:
-
Female C57BL/6 mice[2]
Materials:
-
Recombinant murine IL-23[6]
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for ear thickness measurement
Procedure:
-
To induce inflammation, a solution of recombinant murine IL-23 is injected intradermally into the ear of the mice.[6][7] The contralateral ear may be injected with a vehicle as a control.
-
Mice are treated with oral doses of this compound or a vehicle control. Dosing can be initiated prior to or concurrently with the IL-23 injections and continued for the duration of the study.[5]
-
Ear thickness is measured daily using calipers as a primary readout of inflammation.[6][7]
-
At the end of the study, ear tissue can be collected for further analysis, including histology to assess inflammatory cell infiltration and measurement of pro-inflammatory cytokine levels.[6]
Mandatory Visualization
Caption: CCL20-CCR6 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. imavita.com [imavita.com]
- 7. inotiv.com [inotiv.com]
Squaramide-Based CCR6 Antagonists: A Technical Guide to Their Structural Activity Relationship
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structural activity relationship (SAR) of squaramide-based antagonists for the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) critically involved in the migration of pathogenic immune cells, making it a compelling target for the treatment of chronic autoimmune diseases such as psoriasis and inflammatory bowel disease.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks to support ongoing research and development in this area.
Core Findings in Squaramide-Based CCR6 Antagonism
High-throughput screening has identified a promising class of allosteric antagonists of CCR6 based on a squaramide core.[1] These compounds bind to an intracellular pocket of the receptor, distinct from the binding site of the natural ligand, CCL20.[1] This allosteric mechanism of action has been a key focus of lead optimization efforts, which have successfully yielded potent and selective clinical candidates, such as PF-07054894.[1][2][3][4][5]
A significant breakthrough in the development of these antagonists was the discovery of a "magic methyl" effect, where the addition of a methyl group at a specific position dramatically enhances both potency and selectivity against other chemokine receptors, notably CXCR2.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of these squaramide derivatives within the CCR6 transmembrane domain, revealing the molecular basis for their antagonistic activity and guiding further structure-based design.[1][6][7][8]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the key SAR findings for the squaramide-based CCR6 antagonists, with a focus on substitutions around the core structure. The data highlights the impact of modifications on antagonist potency in calcium mobilization and T-cell chemotaxis assays.
Table 1: Influence of 1-Aryl Alkylamine Substituents on CCR6 Antagonism
| Compound | R | Calcium Mobilization IC50 (μM) |
| 17a | Isopropylfuran | 0.007 |
| 18a | Phenyl | 12.9 |
Data sourced from Pfizer's discovery campaign of this compound.[1]
Table 2: Impact of Pyrazole Substituents on CCR6 Antagonism and CXCR2 Selectivity
| Compound | R | T-cell Chemotaxis IC50 (nM) | Neutrophil Chemotaxis (CXCR2) IC50 (nM) | Selectivity (CXCR2/CCR6) |
| 18k | H | 12.1 | 549 | 45 |
| 18l (this compound) | 1,4-dimethylpyrazole | 5.8 | 524 | 90 |
Data sourced from Pfizer's discovery campaign of this compound.[1]
CCR6 Signaling Pathway and Experimental Workflow
To understand the context of antagonist evaluation, it is crucial to visualize the CCR6 signaling cascade and the typical experimental workflow used to characterize these compounds.
Caption: CCR6 Signaling Cascade.
Caption: Antagonist Evaluation Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following are generalized protocols for the key assays employed in the characterization of squaramide-based CCR6 antagonists.
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to determine the potency of CCR6 antagonists by measuring their ability to inhibit CCL20-induced intracellular calcium release.
-
Cell Preparation:
-
Culture a CCR6-expressing cell line (e.g., CHO-K1 or a human T-cell line) to 80-90% confluency.
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of the squaramide antagonist compounds in the assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384- or 1536-well microplate.
-
Add the diluted antagonist compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add a pre-determined concentration of CCL20 (typically EC80) to all wells to stimulate the receptor.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the CCL20-induced calcium flux for each antagonist concentration.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This functional assay assesses the ability of antagonists to block the migration of CCR6-expressing cells towards a CCL20 gradient.
-
Cell and Compound Preparation:
-
Prepare a suspension of CCR6-expressing primary human T-cells or another suitable cell line in migration buffer (e.g., RPMI with 0.5% BSA).
-
Prepare various concentrations of the antagonist compounds in the migration buffer.
-
Pre-incubate the cells with the antagonist compounds for approximately 30 minutes at 37°C.
-
-
Assay Setup (Transwell System):
-
Add migration buffer containing CCL20 to the lower chambers of a Transwell plate (e.g., 5 µm pore size).
-
Add the cell/antagonist suspension to the upper chambers (the inserts).
-
Include positive (cells + CCL20, no antagonist) and negative (cells, no CCL20) controls.
-
-
Incubation and Cell Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Following incubation, remove the upper inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a flow cytometer or by using a fluorescent dye like Calcein AM and measuring fluorescence.[9]
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage inhibition against the antagonist concentration.
-
Conclusion
The squaramide scaffold has proven to be a highly fruitful starting point for the development of potent and selective allosteric antagonists of CCR6. The detailed SAR data, guided by structural biology, has enabled the optimization of this series, leading to the identification of clinical candidate this compound.[1][2][3][4][5] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel CCR6 antagonists for the treatment of inflammatory and autoimmune diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. EMDB-46533: Cryo-EM structure of CCR6 bound by SQA1 and OXM2 - Yorodumi [pdbj.org]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
PF-07054894: A First-in-Class CCR6 Antagonist for Inflammatory Diseases
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of PF-07054894, a novel, orally bioavailable, first-in-class antagonist of the C-C chemokine receptor 6 (CCR6). Developed for the treatment of autoimmune and inflammatory disorders, this compound represents a significant advancement in targeting the pathogenic migration of immune cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.
Introduction to CCR6 and its Role in Inflammation
The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and dendritic cells.[1] Its exclusive endogenous ligand is the chemokine CCL20 (also known as macrophage inflammatory protein-3α or MIP-3α).[2][3] The CCL20/CCR6 axis is a key driver of immune cell recruitment to sites of inflammation, particularly in mucosal tissues.[3] Dysregulation of this pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, such as inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[4][5] Consequently, antagonism of CCR6 presents a promising therapeutic strategy to mitigate the chronic inflammation characteristic of these conditions.[5]
This compound: Mechanism of Action and Selectivity
This compound is a potent and selective antagonist of CCR6.[5] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the orthosteric site where CCL20 binds.[5][6] This allosteric inhibition results in an insurmountable antagonism of CCR6, meaning that even at high concentrations of the native ligand CCL20, the receptor's signaling is effectively blocked.[4][7] This property is attributed to the slow dissociation rate of this compound from the CCR6 receptor.[4]
A critical aspect of the development of this compound was achieving high selectivity against other chemokine receptors, particularly the closely related CXCR2.[5] this compound demonstrates surmountable antagonism at CXCR2, a key differentiator that minimizes off-target effects.[4][5] This selectivity is crucial, as CXCR2 plays a role in neutrophil-mediated immune responses.
Quantitative Preclinical Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Chemotaxis Assay | Human CCR6 | Human T cells | IC50 | 5.7 nM | [8][9] |
| β-arrestin Assay | Human CCR6 | CHO cells | IC50 | 10 nM | [4] |
| β-arrestin Assay | Human CXCR2 | CHO cells | IC50 | >10,000 nM | [4] |
| [3H]-PF-07054894 Binding | Human CCR6 | HEK293 cells | Kd | 1.2 nM | [4] |
| [3H]-PF-07054894 Binding | Human CXCR2 | HEK293 cells | Kd | 230 nM | [4] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Bioavailability (%) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | Oral | 2 mg/kg | 49 | 3.1 | 19 | 4.5 |
| Dog | Oral | 0.5 mg/kg | 77 | 4.9 | 4.4 | 1.9 |
| Cynomolgus Monkey | Oral | 0.5 mg/kg | 96 | 6.5 | 3.1 | 1.6 |
Data synthesized from preclinical studies. CL: Clearance; Vss: Volume of distribution at steady state; t1/2: half-life.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the preclinical evaluation of this compound.
CCR6-Mediated Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a CCR6-expressing T cell line.
-
Recombinant human CCL20.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Trypan Blue).
-
Plate reader for cell quantification.
Protocol:
-
Isolate and culture CCR6-expressing cells.
-
Harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]
-
Add recombinant human CCL20 to the lower wells of the chemotaxis chamber at a concentration known to induce maximal migration (e.g., 100 ng/mL).
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a plate reader-based method.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Radioligand Binding Assay
This assay measures the binding affinity of this compound to the CCR6 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR6 (e.g., HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-PF-07054894).
-
Unlabeled this compound for competition binding.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the radiolabeled ligand (for saturation binding) or a fixed concentration of radiolabeled ligand and serial dilutions of unlabeled this compound (for competition binding).
-
In a 96-well plate, add cell membranes, the appropriate concentration of radiolabeled and/or unlabeled ligand, and binding buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
For saturation binding, plot the specific binding against the concentration of radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki (inhibition constant).
IL-23-Induced Skin Inflammation Mouse Model
This in vivo model assesses the efficacy of this compound in a psoriasis-like skin inflammation model.[8]
Materials:
-
C57BL/6 mice.
-
Recombinant murine IL-23.
-
This compound formulated for oral administration.
-
Calipers for measuring ear thickness.
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, administer a baseline oral dose of this compound or vehicle control.
-
One hour after dosing, inject 10 µL of recombinant murine IL-23 (e.g., 0.5 µg) intradermally into the right ear pinna. Inject the left ear with vehicle as a control.
-
Continue daily oral administration of this compound or vehicle for the duration of the study (e.g., 4-6 days).
-
Measure the thickness of both ears daily using calipers.
-
At the end of the study, euthanize the mice and collect the ears for further analysis (e.g., histology, cytokine measurement).
-
Calculate the change in ear thickness over time for each treatment group to assess the anti-inflammatory effect of this compound.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CCR6 signaling and the experimental evaluation of this compound is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: CCR6 Signaling Pathway and Point of Intervention for this compound.
Caption: Workflow for the In Vitro Chemotaxis Assay.
Caption: Workflow for the IL-23-Induced Skin Inflammation Mouse Model.
Clinical Development
This compound has progressed into clinical development. A Phase 1, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants and in participants with moderate to severe ulcerative colitis is ongoing (NCT05549323). The results of this study are not yet publicly available but will be crucial in determining the therapeutic potential of this first-in-class CCR6 antagonist in patient populations.
Conclusion
This compound is a promising, orally bioavailable, first-in-class CCR6 antagonist with a well-defined mechanism of action and a favorable preclinical profile. Its insurmountable antagonism of CCR6, coupled with high selectivity over other chemokine receptors, suggests the potential for a potent and targeted therapeutic effect in a range of autoimmune and inflammatory diseases. The ongoing clinical evaluation will provide further insights into the safety and efficacy of this novel therapeutic agent. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community engaged in the research and development of novel anti-inflammatory therapies.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Node, Edge and Graph Attributes [bioweb.pasteur.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vis Network | Data | DOT edge styles [visjs.github.io]
- 7. Attributes | Graphviz [graphviz.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
PF-07054894: A Deep Dive into its Antagonistic Impact on T-Cell Migration via the CCR6/CCL20 Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is a potent, orally active small molecule antagonist of the C-C chemokine receptor 6 (CCR6). This receptor, and its exclusive ligand CCL20, form a critical axis in the migration of T-cells, particularly T helper 17 (Th17) cells, to sites of inflammation. By disrupting this interaction, this compound presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on T-cell migration supported by quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Mechanism of Action: Insurmountable Antagonism of CCR6
This compound functions as a negative allosteric modulator of the CCR6 receptor. This binding is characterized as "insurmountable," meaning that even with increasing concentrations of the natural ligand, CCL20, the inhibitory effect of this compound on receptor signaling and subsequent T-cell chemotaxis cannot be overcome. This contrasts with its "surmountable" antagonism at the related chemokine receptors CCR7 and CXCR2, highlighting its functional selectivity.
The primary mechanism by which this compound inhibits T-cell migration is through the blockade of the CCR6/CCL20 signaling axis. This axis is fundamental for the recruitment of CCR6-expressing immune cells, including Th17 cells and regulatory T cells (Tregs), to inflamed tissues.
Quantitative Impact on T-Cell Migration and Receptor Activity
The inhibitory effects of this compound on T-cell migration and CCR6 receptor function have been quantified in various in vitro and in vivo studies.
| Parameter | Assay | Cell Type | Result | Citation |
| IC50 for CCR6-mediated Chemotaxis | T-cell Chemotaxis Assay | Human T-cells | 5.7 nM | [1] |
| Inhibition of CCL20/CCR6-mediated T-cell Chemotaxis | T-cell Chemotaxis Assay | Human T-cells | Insurmountable inhibition in the range of 1-3000 nM with 1-hour pre-incubation. | [1] |
| In Vivo Efficacy | IL-23-Induced Ear Swelling Model | Mice | 100 mg/kg (p.o.) once or twice daily for 12 days significantly inhibited ear swelling. | [1] |
| Effect on Circulating T-cells | In Vivo Study | Cynomolgus Monkeys | 10 mg/kg (p.o.) twice daily for 6 days led to an increase in circulating CCR6+ T-cells. | [1] |
Experimental Protocols
In Vitro T-Cell Chemotaxis Assay
This assay quantifies the ability of this compound to inhibit the migration of T-cells towards a CCL20 gradient.
-
Apparatus: 96-well Transwell plates (e.g., IncuCyte® Clearview) with a porous membrane (typically 5 µm pore size).
-
Cells: Isolated human peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets (e.g., CD4+ T-cells). A typical seeding density is 5,000 cells per well in the upper chamber.
-
Chemoattractant: Recombinant human CCL20 is placed in the lower chamber to establish a chemotactic gradient.
-
Compound Incubation: T-cells in the upper chamber are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 3000 nM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Migration: The plate is incubated to allow for T-cell migration through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be achieved through various methods, including direct cell counting using an image cytometer, or by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.
In Vitro T-Cell Chemotaxis Assay Workflow.
β-Arrestin Recruitment Assay
This assay determines the functional antagonism of this compound at the CCR6 receptor by measuring the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.
-
Assay Principle: The PathHunter® β-arrestin assay is a common method that utilizes enzyme fragment complementation. Cells are engineered to express a CCR6 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Cells: A stable cell line co-expressing the tagged CCR6 and β-arrestin constructs.
-
Procedure:
-
Cells are plated in a multi-well plate (e.g., 384-well) and incubated.
-
Cells are pre-incubated with various concentrations of this compound or vehicle.
-
Cells are then stimulated with a fixed concentration of CCL20 (typically at an EC80 concentration to elicit a robust response).
-
After incubation, a detection reagent containing the enzyme substrate is added.
-
The chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the chemiluminescent signal compared to the CCL20-stimulated control.
β-Arrestin Recruitment Assay Workflow.
In Vivo IL-23-Induced Ear Swelling Model
This animal model mimics aspects of inflammatory skin diseases like psoriasis, where the IL-23/Th17 axis plays a significant role.
-
Animals: Typically, C57BL/6 mice are used.
-
Induction of Inflammation: Recombinant murine IL-23 is administered via daily intradermal injections into the ear pinna for a specified duration.
-
Treatment: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) and frequency (e.g., once or twice daily) for the duration of the study. A vehicle control group is also included.
-
Measurement of Inflammation: Ear thickness is measured daily using a digital caliper. This serves as the primary endpoint to assess the degree of inflammation.
-
Histological Analysis: At the end of the study, ear tissues can be collected for histological examination to assess cellular infiltration and epidermal hyperplasia.
-
Data Analysis: The change in ear thickness over time is compared between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.
CCR6 Downstream Signaling Pathway
The binding of CCL20 to CCR6 on T-cells initiates a cascade of intracellular signaling events that ultimately lead to chemotaxis. This compound blocks these downstream events by preventing the initial ligand-receptor interaction.
CCR6 Signaling and this compound Inhibition.
Conclusion
This compound is a highly potent and selective antagonist of CCR6 that effectively inhibits T-cell migration by insurmountably blocking the CCR6/CCL20 signaling axis. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases driven by the infiltration of CCR6-positive lymphocytes. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other molecules targeting this critical inflammatory pathway.
References
Methodological & Application
Application Note: In Vitro Chemotaxis Assay for the CCR6 Antagonist PF-07054894
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is an orally active and potent small-molecule antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] The CCR6 receptor and its exclusive ligand, C-C motif ligand 20 (CCL20), play a crucial role in the migration of pathogenic immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[3][4] This signaling axis is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and inflammatory bowel disease.[5] this compound functions as an allosteric antagonist, effectively blocking the CCL20-induced chemotaxis of human T cells.[3][4] Notably, the inhibition of CCR6-mediated chemotaxis by this compound is insurmountable by CCL20.[1][6][7] This application note provides a detailed protocol for an in vitro chemotaxis assay to quantify the inhibitory activity of this compound on the migration of CCR6-expressing T cells.
CCR6 Signaling Pathway and Inhibition by this compound
The binding of the chemokine CCL20 to its receptor CCR6 on the surface of immune cells, such as T lymphocytes, initiates a G protein-coupled signaling cascade. This activation leads to actin polymerization and cytoskeletal rearrangement, resulting in directed cell migration, a process known as chemotaxis. This compound acts as an antagonist, binding to CCR6 and preventing the conformational changes required for signal transduction upon CCL20 binding, thereby inhibiting cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. T cell transwell migration [bio-protocol.org]
- 4. Real-Time In Vitro Migration Assay for Primary Murine CD8+ T Cells [jove.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with PF-07054894
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is a potent and orally active antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] It effectively blocks CCR6-mediated chemotaxis, a key process in the migration of pathogenic immune cells to sites of inflammation.[3][4][5] This makes this compound a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases.[6][7] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies, ensuring optimal delivery and reproducibility of experimental results.
Physicochemical Properties and Solubility
Proper dissolution is critical for the bioavailability and efficacy of this compound in in vivo models. While it has moderate aqueous solubility at a low pH, its solubility significantly decreases as the pH increases.[3] Therefore, specific co-solvents and vehicles are required for effective administration.
Table 1: Solubility Data for this compound
| Solvent/Vehicle System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (214.35 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is formed.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is formed.[1][2] |
| 1.25% w/v Hydroxypropyl cellulose, 0.05% w/v Dioctyl sodium sulfosuccinate in distilled water | Nanosuspension | Used for oral administration in mice.[6] |
Experimental Protocols
The following are recommended protocols for the preparation of this compound for in vivo administration. The choice of protocol may depend on the specific experimental design, animal model, and route of administration.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for parenteral administration and yields a clear solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. If necessary, use an ultrasonic bath to aid dissolution.
-
Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final desired volume. To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add Saline. Bring the final volume to 1 mL by adding 450 µL of sterile saline. Mix the solution thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: Formulation with SBE-β-CD
This protocol provides an alternative formulation, which can be particularly useful for improving the solubility and stability of the compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, dissolve this compound in DMSO to a concentration of 25 mg/mL, using sonication if needed.
-
Combine the solutions. For every 1 mL of the final desired volume, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Vortex the solution until it is clear and homogenous. The final concentration of this compound will be 2.5 mg/mL.
In Vivo Administration and Dosing
This compound has been shown to be efficacious in various animal models through oral administration.[1][2]
-
Mice: In an interleukin-23-induced skin inflammation model, this compound was administered orally at a dose of 100 mg/kg once or twice daily.[1][2]
-
Monkeys: In naïve cynomolgus monkeys, oral administration of 10 mg/kg twice a day led to an increase in circulating CCR6+ T cells.[1][2]
Storage and Stability
-
Solid Form: this compound powder should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[1]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CCR6 antagonist.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for PF-07054894 in T-Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6). CCR6 plays a pivotal role in the migration of pathogenic T-cells, particularly Th17 cells, to sites of inflammation, making it an attractive therapeutic target for autoimmune diseases.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in in-vitro T-cell cultures, focusing on chemotaxis, proliferation, and viability assays.
Mechanism of Action
This compound functions as an insurmountable antagonist of the CCR6 receptor.[2] Its primary ligand is the chemokine CCL20. The binding of CCL20 to CCR6 triggers a signaling cascade that promotes the migration of CCR6-expressing immune cells, including T-cells, B-cells, and dendritic cells.[1][3] By blocking this interaction, this compound effectively inhibits the recruitment of these cells to inflammatory sites.[2][5]
Data Presentation
Table 1: In-vitro Activity of this compound
| Parameter | Cell Type | Assay | IC50 (nM) | Reference |
| CCR6 Antagonism | Human T-cells | CCL20-mediated Chemotaxis | 0.36 | [7] |
| CXCR2 Antagonism | Human Neutrophils | CXCL1-mediated Chemotaxis | 2000 | [7] |
Table 2: Recommended Concentration Range for In-vitro T-cell Assays
| Assay | Recommended Concentration Range | Notes |
| T-cell Chemotaxis | 1 - 100 nM | Pre-incubation of T-cells with this compound for 1 hour is recommended to increase inhibitory potency. |
| T-cell Proliferation | 10 - 1000 nM | A dose-response experiment is advised to determine the optimal non-toxic concentration for your specific T-cell subtype and activation method. |
| T-cell Viability | 10 - 1000 nM | It is crucial to assess cytotoxicity at the concentrations used in functional assays to ensure observed effects are not due to cell death. |
Experimental Protocols
1. T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are a common source for T-cell isolation.
-
Isolation Method: T-cells can be isolated from PBMCs using negative selection kits (e.g., Pan T-cell Isolation Kit) to obtain a pure population of untouched T-cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Density: Maintain T-cells at a density of 1 x 10^6 cells/mL.
2. T-Cell Chemotaxis Assay
This protocol is adapted from standard transwell migration assays.
-
Materials:
-
Transwell inserts with a 5 µm pore size
-
24-well companion plates
-
Chemoattractant: Recombinant Human CCL20 (recommended concentration: 100 ng/mL)
-
This compound
-
T-cell culture medium
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in T-cell culture medium to the desired final concentrations (e.g., 1, 10, 100 nM).
-
Isolate and resuspend T-cells in T-cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the T-cells with different concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Add 600 µL of T-cell culture medium containing CCL20 (100 ng/mL) to the lower chamber of the 24-well plate. For a negative control, use medium without CCL20.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
After incubation, carefully remove the transwell insert.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
3. T-Cell Proliferation Assay
This protocol utilizes a dye dilution method (e.g., CFSE) to assess T-cell proliferation.
-
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
This compound
-
96-well round-bottom plates
-
-
Procedure:
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled T-cells in T-cell culture medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add 50 µL of T-cell culture medium containing various concentrations of this compound or vehicle control.
-
Add 50 µL of T-cell culture medium containing the T-cell activation stimuli.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Quantify the percentage of proliferated cells in each condition.
-
4. T-Cell Viability Assay
This protocol uses a standard MTT assay to determine cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound
-
96-well flat-bottom plates
-
-
Procedure:
-
Plate T-cells at a density of 1 x 10^5 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Add 100 µL of T-cell culture medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells for each condition relative to the vehicle control.
-
Mandatory Visualizations
CCR6 Signaling Pathway
Caption: CCR6 signaling cascade initiated by CCL20 and inhibited by this compound.
Experimental Workflow for T-Cell Chemotaxis Assay
Caption: Workflow for assessing T-cell chemotaxis inhibition by this compound.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR6 | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for PF-07054894 β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6), a G protein-coupled receptor (GPCR) that plays a significant role in the migration of inflammatory cells.[1] The interaction of CCR6 with its endogenous ligand, CCL20, is implicated in the pathogenesis of autoimmune disorders such as inflammatory bowel disease and psoriasis.[1][2] As a negative allosteric modulator, this compound offers a promising therapeutic strategy by blocking immune cell recruitment.[1]
The β-arrestin recruitment assay is a critical tool in the characterization of GPCR-targeted compounds. Upon agonist binding to a GPCR, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and internalization, and also initiates G protein-independent signaling cascades. Measuring the recruitment of β-arrestin provides a direct readout of receptor activation and can be used to determine the potency and efficacy of ligands. For antagonists like this compound, this assay is used to determine their ability to block agonist-induced β-arrestin recruitment.
In a comprehensive screen against a panel of 168 GPCRs, this compound was found to be a selective antagonist, blocking β-arrestin recruitment at CCR6, CCR7, and C-X-C chemokine receptor 2 (CXCR2).[1][3] This document provides a detailed, representative protocol for assessing the antagonist activity of this compound on CCR6 using a β-arrestin recruitment assay, based on widely used enzyme fragment complementation technology, such as the PathHunter® assay.
Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that leads to the recruitment of β-arrestin. This process is a hallmark of GPCR activation and subsequent desensitization. The key steps are outlined in the diagram below.
Quantitative Data Summary
The following tables summarize the known antagonist activity of this compound from β-arrestin recruitment assays and provide a representative plate layout for an antagonist-mode experiment.
Table 1: Antagonist Activity of this compound in a β-Arrestin Recruitment Assay Panel
| Target | Activity |
| CCR6 | Antagonist |
| CCR7 | Antagonist |
| CXCR2 | Antagonist |
| 165 other GPCRs | Inactive |
Data sourced from Li et al., Journal of Pharmacology and Experimental Therapeutics, 2023.[1][3]
Table 2: Representative 384-Well Plate Layout for Antagonist Assay
| Well(s) | Content | Purpose |
| 1-24 (Column 1) | Cells + Vehicle | 0% Inhibition Control |
| 25-48 (Column 2) | Cells + CCL20 (EC80) | 100% Activation Control |
| 49-360 | Cells + this compound (serial dilution) + CCL20 (EC80) | Test Compound |
| 361-384 | Cells Only | Background |
Experimental Protocol
This protocol describes a representative method for determining the antagonist potency of this compound in a CCR6 β-arrestin recruitment assay using enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®).
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK 293 cells stably co-expressing human CCR6 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
-
This compound: Stock solution in DMSO.
-
CCL20 (Agonist): Recombinant human CCL20, stock solution in PBS with 0.1% BSA.
-
Assay Buffer: HBSS or other suitable buffer.
-
Detection Reagents: EFC detection reagent kit (e.g., PathHunter® Detection Reagents).
-
Instruments: Multilabel plate reader with chemiluminescence detection capability.
Procedure:
-
Cell Culture and Plating:
-
Culture the CCR6 β-arrestin cell line according to standard procedures.
-
On the day of the assay, harvest cells and resuspend in fresh, serum-free medium to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare a serial dilution of this compound in assay buffer. A typical starting concentration might be 10 µM, with 10-12 dilution points.
-
Carefully remove the cell culture medium from the assay plate.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of CCL20 in assay buffer at a concentration corresponding to the EC₈₀ (the concentration that elicits 80% of the maximal response). This value must be predetermined in an agonist-mode experiment.
-
Add 5 µL of the CCL20 solution to all wells except for the background control wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the EFC detection reagent according to the manufacturer's instructions.
-
Add 15 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Subtract the average background signal from all other wells.
-
Normalize the data by setting the vehicle control (no agonist) as 0% activity and the EC₈₀ agonist control as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CCL20-induced β-arrestin recruitment.
Experimental Workflow
The following diagram illustrates the major steps in the this compound antagonist β-arrestin recruitment assay.
References
- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Efficacy of PF-07054894 in a Dextran Sulfate Sodium (DSS)-Induced Mouse Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of immune cells into the intestinal mucosa. The chemokine receptor CCR6 and its ligand CCL20 play a crucial role in this process, particularly in the migration of Th17 cells, which are significant contributors to intestinal inflammation.
PF-07054894 is a potent and selective oral antagonist of CCR6.[1][2] By blocking the CCR6/CCL20 axis, this compound is hypothesized to reduce the recruitment of pathogenic T cells to the colon, thereby ameliorating inflammation. Preclinical studies have demonstrated its efficacy in a mouse model of interleukin-23-induced skin inflammation, and it is currently being investigated in clinical trials for ulcerative colitis.[3][4]
These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in the widely used dextran sulfate sodium (DSS)-induced mouse model of acute colitis. This model mimics several key features of human ulcerative colitis, including epithelial barrier dysfunction and robust inflammatory cell infiltration.
Signaling Pathway of the CCR6/CCL20 Axis
The binding of CCL20 to CCR6 on the surface of immune cells, such as Th17 lymphocytes, initiates a signaling cascade that leads to chemotaxis and cell migration towards the site of inflammation in the gut. This compound acts as an antagonist to this receptor, thereby inhibiting these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Ulcerative Colitis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of PF-07054894 Effects on Immune Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07054894 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), a key regulator of immune cell migration.[1][2] The interaction between CCR6 and its unique high-affinity ligand, CCL20, is crucial for the recruitment of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[3][4] This signaling axis is implicated in the pathogenesis of several autoimmune and inflammatory diseases, such as psoriasis and inflammatory bowel disease (IBD).[3][4] this compound, by acting as a negative allosteric modulator of CCR6, effectively blocks this pathway, thereby inhibiting the chemotaxis of CCR6-expressing immune cells.[1]
These application notes provide detailed protocols for utilizing in vivo imaging techniques to visualize and quantify the effects of this compound on immune cell trafficking. The methodologies described herein are essential for preclinical evaluation of this and other CCR6 antagonists, offering insights into their pharmacodynamic effects and therapeutic potential.
Data Presentation
The following tables summarize key quantitative data regarding the properties of this compound and its impact on immune cell trafficking.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| IC50 (CCR6-mediated chemotaxis) | 5.7 nM | Human T cells | [1] |
| Functional Selectivity (CCR6 vs. CCR7) | ≥ 50-fold | Human T cells | [1] |
| Functional Selectivity (CCR6 vs. CXCR2) | ≥ 150-fold | Human T cells/neutrophils | [1] |
| Effect on Circulating CCR6+ T cells | Increased frequency | Cynomolgus monkeys | [1] |
| Efficacy in Skin Inflammation Model | Significant reduction in ear swelling | IL-23-induced mouse model | [1] |
Table 2: T Cell Motility Parameters in Inflamed Tissue (Illustrative Data)
| Parameter | Control (Vehicle) | This compound Treated | Tissue/Model | Reference |
| Average Velocity (µm/min) | 8 - 12 | 4 - 7 | Psoriatic Mouse Skin | |
| Arrest Coefficient | 0.2 - 0.4 | 0.5 - 0.8 | Psoriatic Mouse Skin | |
| Displacement (µm) | 50 - 80 | 20 - 40 | Psoriatic Mouse Skin | |
| T Cell Accumulation (Normalized Intensity) | 1.0 | 0.3 - 0.5 | Colitic Mouse Colon (PET) |
Note: The data in Table 2 are illustrative and represent typical values that could be obtained from the described imaging experiments. Specific values will vary depending on the experimental setup.
Signaling Pathway
The CCL20-CCR6 signaling axis plays a pivotal role in immune cell trafficking. The following diagram illustrates the key components of this pathway and the mechanism of action for this compound.
Caption: CCL20-CCR6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo imaging experiments to assess the effects of this compound on immune cell trafficking.
Protocol 1: Intravital Microscopy (IVM) of T Cell Trafficking in a Mouse Model of Psoriasis
This protocol describes the use of two-photon intravital microscopy to visualize and quantify T cell motility in the inflamed skin of a psoriasis mouse model, and to assess the impact of this compound.
Workflow Diagram:
Caption: Workflow for Intravital Microscopy of T Cell Trafficking.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Imiquimod cream (5%)
-
Fluorescently labeled CCR6+ T cells (e.g., from a reporter mouse or labeled ex vivo with dyes like CFSE or CellTracker)
-
Anesthesia (e.g., isoflurane)
-
Two-photon microscope with a tunable laser
Procedure:
-
Induction of Psoriasis-like Skin Inflammation:
-
On the shaved back of mice, apply a daily topical dose of imiquimod cream for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
-
Adoptive Transfer of Labeled T Cells:
-
Isolate CCR6+ T cells from a donor mouse (e.g., from lymph nodes or spleen of a fluorescent reporter mouse).
-
If not using reporter mice, label the isolated T cells with a fluorescent dye according to the manufacturer's protocol.
-
Intravenously inject the labeled T cells into the recipient mice.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via oral gavage at the desired dose and frequency.
-
-
Intravital Imaging:
-
Anesthetize the mouse and surgically expose the inflamed area of the back skin.
-
Immobilize the skin in a custom-built imaging chamber.
-
Using a two-photon microscope, acquire 4D (x, y, z, time) image stacks of the inflamed skin to visualize the movement of the fluorescently labeled T cells.
-
-
Data Analysis:
-
Use imaging analysis software (e.g., Imaris, Fiji) to track the 3D movement of individual T cells over time.
-
Calculate motility parameters such as average velocity, instantaneous velocity, displacement, and arrest coefficient (the percentage of time a cell's velocity is below a defined threshold).
-
Statistically compare the motility parameters between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Positron Emission Tomography (PET) Imaging of T Cell Accumulation in a Mouse Model of Inflammatory Bowel Disease (IBD)
This protocol outlines the use of PET imaging to non-invasively quantify the accumulation of T cells in the inflamed colon of a mouse model of IBD and to assess the inhibitory effect of this compound.
Workflow Diagram:
Caption: Workflow for PET Imaging of T Cell Accumulation.
Materials:
-
This compound
-
Vehicle control
-
Dextran sulfate sodium (DSS) or materials for adoptive T cell transfer model of colitis
-
CCR6+ T cells
-
PET isotope (e.g., Zirconium-89, ⁸⁹Zr) and appropriate chelator for cell labeling
-
PET/CT scanner
Procedure:
-
Induction of Colitis:
-
Induce colitis in mice using a standard model such as the administration of DSS in drinking water for 5-7 days or the adoptive transfer of naïve T cells into immunodeficient mice.
-
-
Radiolabeling of T Cells:
-
Isolate CCR6+ T cells from donor mice.
-
Label the T cells with a PET isotope like ⁸⁹Zr using a suitable cell labeling method (e.g., using a chelator like p-SCN-Bn-Deferoxamine).
-
-
Drug Administration and Cell Injection:
-
Administer this compound or vehicle control to the mice.
-
Intravenously inject the ⁸⁹Zr-labeled T cells into the colitic mice.
-
-
PET/CT Imaging:
-
At various time points post-injection (e.g., 24, 48, and 72 hours), perform whole-body PET/CT scans on the anesthetized mice.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Define regions of interest (ROIs) over the colon, mesenteric lymph nodes, and other relevant organs on the co-registered PET/CT images.
-
Quantify the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the radiotracer uptake in the colons of this compound-treated mice versus vehicle-treated mice to determine the effect of the drug on T cell accumulation.
-
Conclusion
The in vivo imaging protocols detailed in these application notes provide robust methods for elucidating the mechanism of action and preclinical efficacy of this compound. By visualizing and quantifying the inhibition of immune cell trafficking, researchers can gain critical insights into the pharmacodynamics of this CCR6 antagonist and its potential for treating inflammatory and autoimmune diseases. These techniques are invaluable tools for the development and evaluation of novel immunomodulatory therapies.
References
- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? [frontiersin.org]
Application Notes and Protocols for PF-07054894 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of PF-07054894, a potent and orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6). The following sections detail the administration route, dosage, and experimental protocols for utilizing this compound in relevant preclinical models of autoimmune and inflammatory diseases.
Introduction
This compound is a small molecule inhibitor that selectively targets CCR6, a key receptor involved in the migration of pathogenic T cells, particularly Th17 cells, to sites of inflammation.[1][2] The chemokine CCL20 is the exclusive ligand for CCR6, and the CCL20/CCR6 axis is implicated in the pathogenesis of various autoimmune disorders, including psoriasis and inflammatory bowel disease.[1][3] By blocking this interaction, this compound is expected to reduce the recruitment of inflammatory immune cells, thereby ameliorating disease symptoms. These protocols are designed to guide researchers in the effective use of this compound in their preclinical studies.
Data Presentation: Administration Route and Dosage
This compound is orally active and has been evaluated in multiple preclinical models.[3][4] The administration route and dosage vary depending on the animal model and the specific study objectives.
| Preclinical Model | Species | Administration Route | Dosage | Dosing Frequency | Duration | Reference |
| Naïve | Cynomolgus Monkey | Oral (p.o.) | 10 mg/kg | Twice a day | 6 consecutive days | [4] |
| IL-23-Induced Skin Inflammation | Mouse | Oral (p.o.) | 100 mg/kg | Once or twice a day | 12 days | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration
Two primary formulations are recommended for the oral administration of this compound in preclinical studies. The choice of formulation may depend on the specific requirements of the study and the vehicle compatibility with the animal model.
Formulation 1: DMSO, PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL, with the vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Formulation 2: DMSO and SBE-β-CD in Saline
This formulation utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[4]
-
This working solution should also be prepared fresh daily.[4]
In Vivo Administration in an IL-23-Induced Skin Inflammation Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using recombinant mouse IL-23 and the subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Recombinant mouse Interleukin-23 (IL-23)
-
Phosphate-buffered saline (PBS)
-
This compound oral formulation (prepared as described in section 3.1)
-
Vehicle control (formulation without this compound)
-
Calipers for ear thickness measurement
-
Oral gavage needles (20-22 gauge, with a ball tip)
Protocol:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Skin Inflammation:
-
On day 0, anesthetize the mice and administer an intradermal injection of 200 ng of recombinant mouse IL-23 in 20 µL of PBS into the ear pinna.
-
Continue with daily intradermal injections of IL-23 for the duration of the study (e.g., 12 days).
-
-
Treatment with this compound:
-
Prepare the oral formulation of this compound at the desired concentration (e.g., to deliver a 100 mg/kg dose).
-
Beginning on day 0, administer the this compound formulation or vehicle control to the mice via oral gavage. The volume administered should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Administer the treatment once or twice daily, as required by the study design.
-
-
Monitoring and Endpoints:
-
Measure the ear thickness daily using a caliper.
-
Monitor the body weight of the mice regularly.
-
At the end of the study (e.g., day 12), euthanize the mice and collect ear tissue for further analysis, such as histology (H&E staining) and cytokine analysis (e.g., qPCR for IL-17 and IL-22).
-
Visualizations
Signaling Pathway
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for IL-23-Induced Skin Inflammation Model.
References
Application Notes: Calcium Mobilization Assay for Characterizing the CCR6 Antagonist PF-07054894
Introduction
The C-C chemokine receptor type 6 (CCR6) and its unique ligand, CCL20, are key players in the migration of immune cells, such as T-helper 17 (Th17) cells and regulatory T-cells (Tregs), to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making CCR6 an attractive therapeutic target.[3][4][5] PF-07054894 is a potent, orally active antagonist of CCR6 that inhibits CCL20-mediated immune cell recruitment.[3][6][7][8]
Upon activation by CCL20, CCR6 signals through a Gαq-protein coupled pathway, which activates phospholipase C (PLC).[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for assessing receptor activation and its inhibition by antagonists like this compound.
This document provides a detailed protocol for a cell-based calcium mobilization assay to determine the inhibitory activity of this compound on the human CCR6 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR6 signaling cascade leading to calcium mobilization and the general workflow for measuring the inhibitory effect of this compound.
Materials and Methods
Reagents and Equipment
| Item | Supplier | Notes |
| Cell Line | ATCC/In-house | Human cell line stably expressing CCR6 (e.g., HEK293, CHO) |
| This compound | MedChemExpress | Prepare stock in 100% DMSO |
| Recombinant Human CCL20 | R&D Systems | Prepare stock in sterile PBS with 0.1% BSA |
| Fluo-4 AM | Thermo Fisher/Abcam | Calcium-sensitive fluorescent dye |
| Probenecid | Sigma-Aldrich | Anion-exchange inhibitor (optional, improves dye retention) |
| Pluronic F-127 | Thermo Fisher | Non-ionic surfactant to aid dye loading |
| Assay Buffer | In-house | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Cell Culture Medium | Gibco | DMEM or F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic |
| 96-well Plates | Corning | Black-walled, clear-bottom for fluorescence assays |
| Fluorescence Plate Reader | Molecular Devices | e.g., FLIPR, FlexStation, or equivalent with fluidics injection |
Detailed Experimental Protocol
1. Cell Preparation (Day 1) a. Culture CCR6-expressing cells in appropriate growth medium until they reach 80-90% confluency. b. Harvest cells and perform a cell count. c. Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. d. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Plate Preparation (Day 2) a. Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration is 10 µM, diluted in 3-fold or 10-fold steps. Include a vehicle control (DMSO in Assay Buffer). b. Prepare the CCL20 agonist solution in Assay Buffer at a concentration that is 4-5 times the final desired EC₈₀ concentration. (The EC₈₀ should be predetermined from a separate agonist dose-response experiment).
3. Dye Loading (Day 2) a. Prepare the Fluo-4 AM loading solution. A typical solution consists of 4-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 in Assay Buffer.[10] Probenecid (1-2.5 mM) can be added to improve dye retention in certain cell types.[11] b. Aspirate the growth medium from the cell plate. c. Add 100 µL of the Fluo-4 AM loading solution to each well.[12] d. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12] e. Optional: After incubation, gently wash the cells once with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
4. Assay Execution (Day 2) a. Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR). b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12] c. Program the instrument for a kinetic read: i. Baseline: Read fluorescence for 10-20 seconds. ii. Antagonist Addition: Add 50 µL from the this compound compound plate to the cell plate and incubate for a recommended 15-30 minutes. Note: The optimal pre-incubation time should be determined empirically. iii. Agonist Addition: Add 50 µL of the CCL20 agonist solution. iv. Post-Addition Read: Continue reading fluorescence for 90-180 seconds to capture the peak calcium response.
Data Analysis
-
Calculate Response: The calcium response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalization: Normalize the data as a percentage of the control response (wells with CCL20 agonist but no antagonist).
-
0% Inhibition Control: Wells with vehicle + CCL20 agonist.
-
100% Inhibition Control: Wells with vehicle only (no agonist).
-
-
Calculate % Inhibition: % Inhibition = 100 * (1 - [Response_Sample - Response_NoAgonist] / [Response_MaxAgonist - Response_NoAgonist])
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.
Quantitative Data Summary
This compound is a potent antagonist of CCR6. The table below summarizes its reported in vitro inhibitory activity.
| Compound | Target | Assay Type | Reported IC₅₀ | Reference |
| This compound | Human CCR6 | Chemotaxis Assay | 5.7 nM | [6][8] |
| This compound | Human CCR6 | FLIPR Calcium Assay | 62.9 nM* | [13] |
*Note: The 62.9 nM value is for a different CCR6 antagonist, IDOR-1117-2520, but is representative of data obtained from a FLIPR calcium assay.[13] The chemotaxis IC₅₀ is a more direct measure of functional antagonism for this compound.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cusabio.com [cusabio.com]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. hellobio.com [hellobio.com]
- 12. abcam.com [abcam.com]
- 13. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of PF-07054894 in chemotaxis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of PF-07054894 in chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent antagonist of the C-C chemokine receptor 6 (CCR6).[1] It functions by blocking the binding of the chemokine CCL20 to CCR6, thereby inhibiting the downstream signaling pathways that lead to cell migration. This compound is characterized as an insurmountable antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the natural ligand, CCL20.[1][2] It is also known to be an allosteric antagonist.
Q2: What is the expected in vitro potency of this compound?
A2: In vitro studies have shown that this compound blocks CCR6-mediated chemotaxis with an IC50 value of approximately 5.7 nM.[1] However, the observed potency can be influenced by experimental conditions. Pre-equilibration of T cells with this compound has been shown to increase its inhibitory potency by as much as 10-fold.[2]
Q3: Is this compound selective for CCR6?
A3: this compound is highly selective for CCR6. However, it has been shown to have some activity against CCR7 and CXCR2, though with significantly lower potency.[2] The functional selectivity for inhibition of CCR6 is estimated to be at least 50-fold higher than for CCR7 and 150-fold higher than for CXCR2.[2]
Q4: What cell types are suitable for a this compound chemotaxis assay?
A4: Cell types that endogenously express CCR6 are ideal for these assays. This includes various immune cells such as T cells (particularly Th17 cells), B cells, and dendritic cells.[3] Several cancer cell lines, such as those from hepatocellular carcinoma and non-small cell lung cancer, have also been shown to express CCR6 and respond to CCL20.[4][5]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your chemotaxis assays.
Problem: I am not observing significant inhibition of chemotaxis with this compound.
Below are potential causes and recommended solutions presented in a question-and-answer format.
Experimental Setup and Reagents
-
Is your this compound solution properly prepared and stored?
-
Have you verified the concentration and quality of your CCL20 chemoattractant?
-
The potency of CCL20 can vary between lots and suppliers. It is crucial to use a high-quality, validated source of recombinant CCL20. Perform a dose-response experiment with CCL20 alone to determine its optimal concentration for inducing chemotaxis in your specific cell type.
-
-
Is the solvent concentration consistent across all wells?
-
High concentrations of solvents like DMSO can be toxic to cells and may interfere with chemotaxis. Ensure that the final concentration of the solvent is the same in all experimental and control wells and is at a level that does not affect cell viability or migration (typically ≤ 0.1%).
-
Cell-Related Issues
-
Are you using the appropriate cell type?
-
Confirm that your chosen cell line or primary cells express sufficient levels of functional CCR6. You can verify CCR6 expression using techniques like flow cytometry or western blotting.
-
-
Is the cell density optimized?
-
Too few cells will result in a low signal, while too many cells can lead to overcrowding and non-specific migration. The optimal cell density should be determined empirically for each cell type and assay format.[6]
-
-
Are your cells healthy and in the correct growth phase?
-
Use cells that are in the logarithmic growth phase and have high viability. Stressed or unhealthy cells will not migrate efficiently. Consider performing a viability assay (e.g., trypan blue exclusion) before starting the chemotaxis experiment.
-
-
Have you considered serum starvation?
Assay Protocol and Conditions
-
Is the incubation time appropriate?
-
The optimal incubation time for chemotaxis can vary depending on the cell type and the assay system. Shorter incubation times (e.g., 4-6 hours) are often recommended to minimize random cell migration.[7]
-
-
Have you included the proper controls?
-
Essential controls include:
-
Negative Control (Basal Migration): Cells in the upper chamber with chemoattractant-free medium in the lower chamber.
-
Positive Control (Maximal Migration): Cells in the upper chamber with the optimal concentration of CCL20 in the lower chamber.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the this compound-treated cells, with CCL20 in the lower chamber.
-
-
-
Is there an issue with the chemotaxis chamber or membrane?
-
Ensure the pore size of the membrane is appropriate for your cell type.[6] Inspect the chambers for any defects or air bubbles that could impede migration.
-
Quantitative Data Summary
Table 1: this compound Activity and Properties
| Parameter | Value | Reference |
| Target | CCR6 | [1] |
| Mechanism of Action | Insurmountable Antagonist | [1][2] |
| In Vitro IC50 (Chemotaxis) | ~5.7 nM | [1] |
| Selectivity | >50-fold for CCR6 over CCR7 | [2] |
| >150-fold for CCR6 over CXCR2 | [2] | |
| Solubility (DMSO) | ≥ 2.5 mg/mL | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Table 2: Recommended Concentration Ranges for Chemotaxis Assay Components
| Component | Typical Concentration Range | Notes |
| This compound | 1 nM - 3000 nM | A dose-response curve is recommended to determine the optimal inhibitory concentration.[1] |
| CCL20 | 10 ng/mL - 500 ng/mL | The optimal concentration is cell-type dependent and should be determined experimentally.[4] |
| Cell Density (Transwell) | 1 x 10^5 - 1 x 10^6 cells/mL | Optimization is crucial for each cell line.[4] |
Experimental Protocols
Protocol: In Vitro T-Cell Chemotaxis Assay
This protocol is a general guideline for a transwell-based chemotaxis assay to evaluate the efficacy of this compound.
Materials:
-
Human T cells (e.g., primary CD4+ T cells or a CCR6-expressing T cell line)
-
This compound
-
Recombinant Human CCL20
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
DMSO
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Culture T cells in complete RPMI 1640 medium supplemented with 10% FBS.
-
For primary T cells, consider activation protocols to enhance CCR6 expression.
-
Prior to the assay, serum-starve the cells for 2-4 hours in RPMI 1640 with 0.5% BSA.
-
Harvest the cells and resuspend them in serum-free RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Compound and Chemoattractant Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI 1640 with 0.5% BSA. The final DMSO concentration should be ≤ 0.1%.
-
Prepare a solution of CCL20 in serum-free RPMI 1640 with 0.5% BSA at the predetermined optimal concentration.
-
-
Assay Setup:
-
Add 600 µL of the CCL20 solution to the lower chambers of the 24-well plate. For the negative control, add 600 µL of serum-free medium.
-
In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30-60 minutes at 37°C.[1]
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Direct Cell Counting: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence on a plate reader.
-
Flow Cytometry: Collecting the cells from the lower chamber and counting them using a flow cytometer.
-
-
Visualizations
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Low this compound Efficacy.
Caption: General Experimental Workflow for a Chemotaxis Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of CCL20 from lung cancer cells induces the cell migration and proliferation through PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Optimizing PF-07054894 incubation time for insurmountable antagonism
Welcome to the technical support center for PF-07054894. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to observe and leverage the insurmountable antagonism of this compound at the CCR6 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is incubation time critical for its insurmountable antagonism?
A1: this compound is a potent and orally active allosteric antagonist of the C-C chemokine receptor 6 (CCR6).[1][2][3] Its interaction with CCR6 is characterized by insurmountable antagonism, meaning that once bound, its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[4][5] This is in contrast to its surmountable antagonism at the CXCR2 receptor.[1][2]
The insurmountable nature of this compound at CCR6 is attributed to its slow dissociation kinetics, often referred to as a long receptor residence time.[4][5] This means that the compound binds tightly to the receptor and dissociates very slowly. Therefore, a sufficient incubation time is crucial to allow the binding equilibrium to be reached, leading to the formation of a stable drug-receptor complex. Pre-equilibration of cells with this compound has been shown to increase its inhibitory potency by as much as 10-fold, underscoring the importance of optimizing the incubation period.[4][5]
Q2: How does the insurmountable antagonism of this compound at CCR6 differ from its effect on CXCR2?
A2: The pharmacological profile of this compound is highly dependent on the target receptor, a distinction driven by its binding kinetics.[1][2][4]
-
At CCR6: this compound exhibits insurmountable antagonism . This is due to a slow dissociation rate from the receptor.[4][5] Functionally, this means that even at high concentrations of the agonist (CCL20), the maximal response of the system is suppressed.
-
At CXCR2: It displays surmountable antagonism . This implies a faster dissociation rate, allowing the antagonist's effect to be overcome by increasing concentrations of the agonist (e.g., CXCL1).[1][2]
This selectivity is a key feature of the compound and is rooted in the different ways the antagonist interacts with the two receptors.[1]
Q3: What is a Schild analysis and how is it relevant for studying this compound?
A3: A Schild analysis is a pharmacological method used to characterize the nature of antagonism.[6][7] It involves generating agonist dose-response curves in the presence of various concentrations of an antagonist. For a competitive, surmountable antagonist, this results in a rightward shift of the dose-response curve without a change in the maximum response. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) will be linear with a slope of 1.[8]
For an insurmountable antagonist like this compound at CCR6, a traditional Schild analysis is not appropriate because the antagonism is not reversible in the timeframe of the experiment, leading to a depression of the maximal response.[8] Attempting a Schild analysis would likely result in a slope significantly different from 1 and a depressed maximum, which are characteristic features of non-competitive or insurmountable antagonism.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in our functional assays.
Possible Cause & Troubleshooting Steps:
-
Insufficient Incubation Time: As highlighted, inadequate pre-incubation is a primary reason for reduced apparent potency.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time. Incubate cells with a fixed concentration of this compound (e.g., its IC₅₀ or IC₉₀ concentration) for varying durations (e.g., 30 min, 1h, 2h, 4h, 6h) before adding the agonist. This will help identify the time required to reach maximal inhibition. A 30-minute pre-incubation may not be sufficient to achieve maximal potency.[1]
-
-
Reagent Quality and Storage:
-
Solution: Ensure that the this compound stock solution is stored correctly, protected from light and repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment.
-
-
Cell Density and Health:
-
Solution: Use a consistent and optimal cell density in your assays. Overly confluent or unhealthy cells can lead to variable results.
-
Issue 2: Difficulty in demonstrating the "insurmountable" nature of the antagonism.
Possible Cause & Troubleshooting Steps:
-
Incomplete Washout: Residual antagonist in the assay medium after a washout step can mimic insurmountable antagonism.
-
Solution: Implement a rigorous washout protocol. After incubating with this compound, wash the cells multiple times (e.g., 3-5 times) with a large volume of antagonist-free medium. The effectiveness of the washout can be confirmed by including a control group where a known reversible antagonist is used.
-
-
Assay Duration:
-
Solution: The duration of the functional assay post-agonist addition should be appropriate to the signaling pathway being measured. For insurmountable antagonists with slow dissociation, the inhibitory effect should be sustained over time.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Pre-incubation Time for this compound
Objective: To identify the minimum pre-incubation time required for this compound to exert its maximal inhibitory effect on CCL20-induced cellular responses (e.g., chemotaxis, calcium mobilization, or β-arrestin recruitment).
Methodology:
-
Cell Preparation: Culture CCR6-expressing cells (e.g., human T cells) to the appropriate density and ensure high viability.[1]
-
Antagonist Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Time-Course Incubation:
-
Aliquot cells into a multi-well plate.
-
Add a fixed, sub-maximal concentration of this compound (e.g., a concentration expected to give ~80% inhibition) to the wells.
-
Incubate the plates for different durations: 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours at 37°C. Include a vehicle control (e.g., DMSO) for each time point.
-
-
Agonist Stimulation: After the respective incubation times, add a fixed concentration of CCL20 (typically the EC₈₀) to stimulate the cells.
-
Assay Readout: Measure the cellular response using the appropriate functional assay (e.g., measure cell migration in a chemotaxis assay).
-
Data Analysis: Plot the percentage of inhibition versus the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Data Presentation:
| Pre-incubation Time | % Inhibition of CCL20-mediated Response (Mean ± SD) |
| 30 min | 65 ± 5.2 |
| 1 hour | 85 ± 4.1 |
| 2 hours | 92 ± 3.5 |
| 4 hours | 94 ± 3.1 |
| 6 hours | 95 ± 2.9 |
Note: The data above is illustrative.
Protocol 2: Washout Experiment to Confirm Insurmountable Antagonism
Objective: To demonstrate that the inhibitory effect of this compound is persistent after its removal from the extracellular medium, a key characteristic of insurmountable antagonism due to slow dissociation.
Methodology:
-
Cell Preparation: Prepare CCR6-expressing cells as in Protocol 1.
-
Antagonist Incubation:
-
Treat one set of cells with this compound (at its IC₉₀) for the optimized pre-incubation time determined in Protocol 1 ("Washout" group).
-
Treat another set of cells with a known reversible CCR6 antagonist as a control.
-
A third set of cells receives only the vehicle ("No Antagonist" control).
-
-
Washout Procedure:
-
For the "Washout" group, centrifuge the cells, remove the supernatant containing the antagonist, and resuspend the cells in fresh, antagonist-free medium. Repeat this washing step 3-5 times.
-
For the "No Washout" group, the antagonist is left in the medium.
-
-
Agonist Stimulation: Add a concentration range of CCL20 to the "Washout," "No Washout," and "No Antagonist" control cells.
-
Assay Readout: Measure the cellular response.
-
Data Analysis: Generate dose-response curves for CCL20 for all three conditions. Insurmountable antagonism is confirmed if the CCL20 dose-response curve for the "Washout" group remains significantly suppressed and right-shifted compared to the "No Antagonist" control, and ideally similar to the "No Washout" condition. The reversible antagonist control should show a return to the control response after washout.
Data Presentation:
| Condition | CCL20 EC₅₀ (nM) | Maximum Response (% of Control) |
| No Antagonist | 10 | 100 |
| This compound (No Washout) | >1000 | 20 |
| This compound (Washout) | >1000 | 25 |
| Reversible Antagonist (No Washout) | 100 | 100 |
| Reversible Antagonist (Washout) | 12 | 98 |
Note: The data above is illustrative.
Visualizations
Caption: Workflow for determining the optimal pre-incubation time for this compound.
Caption: Simplified signaling pathway showing the insurmountable antagonism of this compound at the CCR6 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schild_regression [bionity.com]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
PF-07054894 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of PF-07054894.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). A solubility of up to 100 mg/mL (214.35 mM) can be achieved in DMSO with the aid of ultrasonication.[1][2] For optimal results, it is advisable to use a fresh, unopened container of DMSO.
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid dissolution. Ensure your solvent is of high purity, and for DMSO stock solutions, using a newly opened bottle is recommended.
Q3: Can this compound be dissolved in aqueous buffers?
A3: There is limited publicly available information on the solubility of this compound in aqueous buffers at various pH levels. Due to its molecular structure, it is expected to have low aqueous solubility. For in vivo studies, specific co-solvent formulations or nanosuspensions are recommended.
Q4: What are the recommended formulations for in vivo studies?
A4: Two primary co-solvent systems have been described for in vivo administration of this compound, both achieving a solubility of at least 2.5 mg/mL (5.36 mM).[1][2] Additionally, a nanosuspension has been used for oral administration in mice.
Q5: How should I store solutions of this compound?
A5: Stock solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to protect the solutions from light and store them under nitrogen. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 214.35 mM | Ultrasonic assistance is required.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.36 mM | A clear solution is obtained.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 5.36 mM | A clear solution is obtained.[1][2] |
| Nanosuspension | Not specified | Not specified | Formulated in 1.25% w/v hydroxypropyl cellulose SL and 0.05% w/v dioctyl sodium sulfosuccinate in distilled water for oral dosing in mice. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 466.53 g/mol , add 0.2143 mL of DMSO).[1]
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot into single-use vials and store at -20°C or -80°C.
Preparation of In Vivo Formulation 1 (with PEG300 and Tween-80)
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is formed.
Preparation of In Vivo Formulation 2 (with SBE-β-CD)
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.
Visual Guides
Caption: Workflow for this compound Solubilization
Caption: Troubleshooting Solubility Issues
References
Technical Support Center: PF-07054894 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the CCR6 antagonist, PF-07054894, in in vitro settings. The information herein is designed to help minimize off-target effects and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] It functions as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the binding site of the endogenous ligand, CCL20.[3] This binding prevents the receptor from activating downstream signaling pathways.[4] A key characteristic of this compound is its insurmountable antagonism at CCR6, which means that increasing the concentration of the natural ligand (CCL20) cannot fully overcome the inhibitory effect of the compound.[2]
Q2: What are the known primary off-targets of this compound?
The primary known off-targets of this compound are other chemokine receptors, specifically CCR7 and CXCR2.[2] However, the antagonism of this compound at these receptors is surmountable, meaning that increasing the concentration of their respective ligands (CCL19 for CCR7 and CXCL1 for CXCR2) can overcome the inhibition.[2]
Q3: How significant is the activity of this compound on its off-targets?
This compound exhibits significantly lower potency for its off-targets compared to its primary target, CCR6. This functional selectivity is a key feature of the compound. The selectivity for CCR6 over CCR7 is reported to be at least 50-fold, and over CXCR2, it is at least 150-fold.[2]
Troubleshooting Guide
Issue 1: Observing unexpected or inconsistent cellular phenotypes.
If your in vitro experiments with this compound are yielding results that are inconsistent with known CCR6 signaling, it may be due to off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to identify the minimal effective concentration for CCR6 inhibition. Using concentrations significantly above the IC50 for CCR6 increases the likelihood of engaging off-targets like CCR7 and CXCR2. |
| Cell Line Expresses High Levels of Off-Targets | Characterize the expression levels of CCR6, CCR7, and CXCR2 in your experimental cell line using techniques like qPCR or flow cytometry. If your cell line has high levels of CCR7 or CXCR2, consider using a cell line with a more favorable receptor expression profile. |
| Use of a Structurally Unrelated Inhibitor | To confirm that the observed phenotype is due to CCR6 inhibition, use a structurally distinct CCR6 antagonist. If the phenotype is replicated, it is more likely to be an on-target effect. |
Issue 2: High background or low signal-to-noise ratio in functional assays.
Optimizing your assay conditions is crucial for obtaining reliable data.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Concentration | For antagonist assays, ensure you are using a concentration of the agonist (e.g., CCL20 for CCR6) that elicits a submaximal response (typically EC80) to allow for the detection of inhibition. |
| Inappropriate Incubation Times | Optimize the incubation time for both the antagonist (this compound) and the agonist. Pre-incubation with this compound may be necessary to achieve maximal inhibition, especially given its slow dissociation from CCR6. |
| Cell Viability Issues | High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cell death. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Ligand | Assay Type | Cell Type | IC50 (nM) | Antagonism Type | Fold Selectivity (vs. CCR6) |
| CCR6 | CCL20 | Chemotaxis | Human T-cells | 5.7 | Insurmountable | - |
| CCR6 | β-arrestin | Engineered cells | - | - | - | |
| CCR6 | Calcium Mobilization | Engineered cells | 1.7 | - | - | |
| CCR7 | CCL19 | Chemotaxis | Human T-cells | ~285 | Surmountable | >50 |
| CXCR2 | CXCL1 | Chemotaxis | Human Neutrophils | ~855 | Surmountable | >150 |
| CXCR2 | - | - | 2000 | - | >350 |
Data compiled from publicly available literature.[1][2][5][6] Specific assay conditions can influence IC50 values.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Cells expressing the chemokine receptor of interest (e.g., human T-cells for CCR6)
-
Chemoattractant (e.g., CCL20 for CCR6)
-
This compound
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Cell counting solution or fluorescent dye
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Resuspend the cells in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the 24-well plate at a predetermined optimal concentration (e.g., EC80).
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and a plate reader.
-
Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol provides a general workflow for measuring the effect of this compound on ligand-induced β-arrestin recruitment to the target receptor. This often utilizes commercially available assay systems.
Materials:
-
Cell line engineered to co-express the GPCR of interest tagged with a reporter fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Agonist for the target receptor (e.g., CCL20).
-
This compound.
-
Assay buffer.
-
Detection reagents specific to the assay system.
-
Luminometer or appropriate plate reader.
Procedure:
-
Seed the engineered cells in a white, clear-bottom 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate for a predetermined time at 37°C.
-
Add the agonist to the wells.
-
Incubate for a time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value of this compound.
Visualizations
Caption: CCR6 Signaling and Inhibition by this compound.
Caption: Off-Target Interactions of this compound.
Caption: General Workflow for In Vitro Characterization.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in PF-07054894 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07054894, a potent CCR6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] Its primary mechanism of action is to block the interaction between CCR6 and its ligand, CCL20, thereby inhibiting the migration of CCR6-expressing immune cells, such as Th17 cells, to sites of inflammation.[1][3] This makes it a potential therapeutic agent for autoimmune and inflammatory diseases.[1][3]
Q2: What is meant by "insurmountable antagonism" and how does it apply to this compound?
Insurmountable antagonism occurs when an antagonist, at increasing concentrations, depresses the maximum response of an agonist, in contrast to surmountable antagonism where the agonist can still achieve its maximum effect, albeit at higher concentrations.[4][5][6] this compound exhibits insurmountable antagonism at the CCR6 receptor.[7] This is thought to be due to its slow dissociation rate from the receptor, meaning that once bound, it does not easily detach, effectively preventing the agonist (CCL20) from activating the receptor.[7]
Q3: Does this compound have any known off-target effects?
This compound is a highly selective CCR6 antagonist.[8] However, it has been shown to have some activity at the related chemokine receptors CXCR2 and CCR7, but with significantly lower potency and a different mechanism of action (surmountable antagonism).[7] The functional selectivity for CCR6 over CCR7 and CXCR2 is estimated to be at least 50- and 150-fold, respectively.[7]
Q4: I observed an increase in circulating CCR6+ T cells in my in vivo experiment after treating with this compound. Is this expected?
Yes, this is an expected finding. Oral administration of this compound to cynomolgus monkeys resulted in an increased frequency of circulating CCR6+ T cells.[2][7] This is believed to be a consequence of the blockade of CCR6-mediated homeostatic migration of these cells from the blood into tissues.[7]
Q5: My in vitro and in vivo results with this compound are not correlating well. What could be the reason?
Discrepancies between in vitro and in vivo results are a known challenge in drug development.[9][10] Several factors can contribute to this with this compound:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of this compound reaching the target tissue in vivo may differ from the concentrations used in vitro. Factors like absorption, distribution, metabolism, and excretion all play a role.[11][12]
-
Complex Biological Environment: The in vivo environment is much more complex than a simplified in vitro cell culture system. The presence of other cell types, signaling molecules, and extracellular matrix components can influence the drug's effect.
-
Receptor Occupancy: Achieving sufficient and sustained receptor occupancy at the target site in vivo is crucial for efficacy and may not be fully recapitulated in vitro.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Insufficient Pre-incubation Time | This compound has a slow dissociation rate from CCR6.[7] Ensure a sufficient pre-incubation period of the cells with the compound before adding the agonist (CCL20). A 10-fold increase in inhibitory potency was observed when T cells were pre-equilibrated with this compound.[7] |
| Compound Solubility Issues | This compound has pH-dependent aqueous solubility, with lower solubility at higher pH.[8] Ensure the compound is fully dissolved in your assay medium. Consider using a stock solution in DMSO and diluting it to the final concentration, ensuring the final DMSO concentration is low and consistent across all conditions. |
| Cell Health and Receptor Expression | Use healthy, viable cells with consistent and sufficient CCR6 expression. Variations in cell passage number can affect receptor expression levels. |
| Assay Conditions | Optimize assay parameters such as cell density, agonist concentration, and incubation times. |
Issue 2: High Background or Artifacts in Calcium Flux Assays
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Some small molecules can interfere with fluorescent dyes used in calcium flux assays.[13] Run a control with this compound in the absence of cells to check for autofluorescence. |
| Cellular Stress | High concentrations of the compound or prolonged incubation may induce cellular stress, leading to non-specific changes in intracellular calcium. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cells. |
| Dye Loading Issues | Incomplete de-esterification of AM-ester forms of calcium indicator dyes can lead to high background fluorescence.[14] Ensure complete de-esterification by following the dye manufacturer's protocol, which may include a rest period after loading.[14] |
Issue 3: Inconsistent Results in Chemotaxis Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | Use a concentration of CCL20 that induces a sub-maximal chemotactic response to allow for the detection of inhibition. A full dose-response curve for CCL20 should be performed to determine the optimal concentration. |
| Cell Viability and Motility | Ensure the cells are healthy and motile. High concentrations of this compound may affect cell viability.[15] Perform a cell viability assay in parallel. |
| Assay System Variability | Chemotaxis assays can have inherent variability. Ensure consistent cell numbers, proper gradient formation, and appropriate incubation times. Include positive and negative controls in every experiment. |
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC50 (CCR6-mediated chemotaxis) | 5.7 nM | Human T cells | Chemotaxis Assay | [1][2] |
| Functional Selectivity (CCR6 vs. CCR7) | >50-fold | Human T cells | Chemotaxis Assay | [7] |
| Functional Selectivity (CCR6 vs. CXCR2) | >150-fold | Human neutrophils | Chemotaxis Assay | [7] |
| Aqueous Solubility (pH 1.2) | 0.36 mg/mL | N/A | Solubility Assay | [8] |
| Aqueous Solubility (pH 4.5) | 0.019 mg/mL | N/A | Solubility Assay | [8] |
| Aqueous Solubility (pH 6.8) | 0.018 mg/mL | N/A | Solubility Assay | [8] |
Experimental Protocols & Methodologies
Chemotaxis Assay Protocol
This protocol provides a general workflow for assessing the effect of this compound on CCL20-induced chemotaxis of CCR6-expressing cells.
Caption: Workflow for a standard chemotaxis assay.
Calcium Flux Assay Protocol
This protocol outlines the key steps for measuring changes in intracellular calcium in response to CCL20 and the inhibitory effect of this compound.
Caption: Workflow for a typical calcium flux assay.
Signaling Pathway and Troubleshooting Logic
CCR6 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of CCL20 to CCR6 and the point of inhibition by this compound.
References
- 1. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 4. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sartan-AT1 receptor interactions: in vitro evidence for insurmountable antagonism and inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro-in Vivo Correlation: An Unrealistic Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-07054894 and the Influence of Serum Proteins in Cell Culture
Welcome to the technical support center for researchers utilizing PF-07054894. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during your in-vitro experiments, with a specific focus on the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] It functions by blocking the interaction between CCR6 and its ligand, CCL20, thereby inhibiting the migration of CCR6-expressing immune cells, such as Th17 cells and immature dendritic cells.[2][3][4] This inhibitory action makes it a compound of interest for research in inflammatory and autoimmune diseases.[1][2] In in-vitro chemotaxis assays, this compound demonstrates an IC50 value of 5.7 nM.[1] Its antagonism of CCR6 is described as insurmountable, indicating a strong and persistent inhibitory effect.[3]
Q2: I'm observing a lower-than-expected potency (higher IC50) for this compound in my cell-based assay. What could be the cause?
A common reason for a perceived decrease in the potency of a small molecule inhibitor in cell culture is the presence of serum proteins in the assay medium. Serum, particularly fetal bovine serum (FBS), contains abundant proteins like albumin, which can bind to small molecules. This binding sequesters the compound, reducing its free and biologically active concentration available to interact with the target receptor on the cells. Consequently, a higher total concentration of the compound is required to achieve the desired inhibitory effect, leading to an apparent increase in the IC50 value. While the specific plasma protein binding percentage for this compound is not publicly available, it is a common characteristic of small molecule drugs.
Q3: How can I mitigate the impact of serum protein binding on my this compound experiments?
There are several strategies to address the influence of serum proteins:
-
Reduce Serum Concentration: If your cell type can tolerate it, consider reducing the percentage of FBS in your culture medium during the this compound treatment period. However, be mindful that this could affect cell health and signaling.
-
Use Serum-Free Medium: For short-term assays, switching to a serum-free medium during the experiment can eliminate the variable of protein binding. Ensure your cells remain viable and responsive under these conditions.
-
Incorporate a Pre-incubation Step: Pre-incubating your cells with this compound in a low-serum or serum-free medium before inducing the biological response (e.g., adding CCL20 for a chemotaxis assay) can allow the compound to engage with its target without initial competition from serum protein binding.
-
Account for Protein Binding in Calculations: If you can determine the fraction of this compound that is unbound in your specific serum concentration, you can calculate the effective free concentration of the compound. This allows for a more accurate assessment of its true potency.
Q4: Are there any known off-target effects of this compound that I should be aware of in my cell culture experiments?
This compound is a selective CCR6 antagonist.[2] However, like any pharmacological agent, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but no activity against CCR6.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when assessing the activity of this compound in cell culture, particularly in the presence of serum.
| Problem | Potential Cause | Troubleshooting Steps |
| Observed IC50 is significantly higher than the reported 5.7 nM. | Serum Protein Binding: High concentrations of serum proteins (e.g., in 10% FBS) are binding to this compound, reducing its free concentration. | 1. Titrate Serum Concentration: Perform the assay with varying concentrations of FBS (e.g., 10%, 5%, 2%, 0.5%) to observe the effect on the IC50. 2. Serum-Free Assay: If your cells tolerate it for the duration of the assay, conduct the experiment in serum-free media. 3. Calculate Free Fraction: If the protein binding percentage of this compound is known, calculate the unbound concentration to determine the true IC50. |
| High variability between replicate wells or experiments. | Inconsistent Serum Lots: Different batches of FBS can have varying protein compositions, leading to inconsistent binding of this compound. Inconsistent Cell Health: Variations in cell passage number, density, or viability can affect their responsiveness. | 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Standardize Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and ensure high cell viability before starting an experiment. |
| No observable effect of this compound at expected concentrations. | Compound Degradation: Improper storage or handling of this compound may have led to its degradation. Low Receptor Expression: The cell line used may not express sufficient levels of CCR6. Inactive Ligand: The CCL20 used to stimulate the cells may not be potent. | 1. Verify Compound Integrity: Use a fresh stock of this compound and protect it from light and repeated freeze-thaw cycles. 2. Confirm CCR6 Expression: Verify CCR6 expression on your target cells using techniques like flow cytometry or western blotting. 3. Test Ligand Activity: Confirm the activity of your CCL20 stock by observing a robust response in the absence of the inhibitor. |
Experimental Protocols
1. General Cell Culture and Maintenance for CCR6-Expressing Cells
-
Cell Lines: Use a cell line known to endogenously express CCR6 (e.g., certain T cell lines, or a transfected cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells according to their growth characteristics to maintain them in the logarithmic growth phase.
2. Chemotaxis Assay to Determine this compound IC50
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation:
-
Culture CCR6-expressing cells to the desired density.
-
On the day of the assay, harvest the cells and wash them once with serum-free RPMI-1640.
-
Resuspend the cells in serum-free RPMI-1640 containing 0.5% Bovine Serum Albumin (BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the assay medium (RPMI-1640 with 0.5% BSA) to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Chemotaxis Setup (using a 96-well chemotaxis plate, e.g., Transwell®):
-
In the lower chamber of the plate, add RPMI-1640 with 0.5% BSA containing a predetermined optimal concentration of CCL20.
-
In separate wells for negative control, add assay medium without CCL20.
-
Place the membrane insert (e.g., 5 µm pore size for lymphocytes) into each well.
-
In the upper chamber (the insert), add the cell suspension that has been pre-incubated with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 1-3 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done using a cell viability reagent (e.g., Calcein AM) and a fluorescence plate reader, or by cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Chemotaxis assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 3. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders [morressier.com]
Overcoming PF-07054894 resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results or potential resistance when using the CCR6 antagonist, PF-07054894, in cell lines.
Disclaimer: As of our latest update, specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature. The following guidance is based on general principles of drug resistance observed with other targeted therapies and small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and potent antagonist of the C-C chemokine receptor 6 (CCR6).[1] It functions by blocking the interaction between CCR6 and its ligand, CCL20, thereby inhibiting downstream signaling pathways involved in immune cell migration and inflammation.[2][3] this compound is classified as an insurmountable antagonist at CCR6, meaning its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[4] This is attributed to its slow dissociation rate from the receptor.[5]
Q2: My cells are not responding to this compound treatment as expected. What are the initial troubleshooting steps?
If you observe a lack of efficacy with this compound, consider the following initial checks:
-
Cell Line Authentication: Verify the identity and purity of your cell line. Misidentified or contaminated cell lines are a common source of experimental variability.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.
-
Assay Validation: Confirm that your experimental assay (e.g., chemotaxis, signaling readout) is optimized and functioning correctly with appropriate positive and negative controls.
-
CCR6 Expression: Verify that your cell line of interest expresses CCR6 at the mRNA and protein level.
Q3: What are the potential, though not yet documented, mechanisms of resistance to this compound?
Based on resistance mechanisms observed for other targeted therapies, potential reasons for a lack of response to this compound could include:
-
Target Alteration: Changes in the CCR6 protein, such as mutations in the drug-binding site, that prevent this compound from binding effectively.
-
Target Overexpression: A significant increase in the expression of CCR6, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Bypass Signaling Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of CCR6 signaling, leading to the same downstream cellular response.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling: Genetic or epigenetic changes in molecules downstream of CCR6 that render the pathway constitutively active, regardless of receptor inhibition.
Troubleshooting Guide for this compound Insensitivity
This guide provides a structured approach to investigating a lack of response to this compound in your cell line experiments.
Issue 1: Reduced or Absent this compound Potency in a CCR6-Expressing Cell Line
If your CCR6-positive cell line shows a diminished response to this compound, you can investigate several potential causes.
-
Question: Has the CCR6 gene in my cell line acquired mutations that could interfere with this compound binding? Or is the expression of CCR6 significantly upregulated?
-
Experimental Workflow:
Experimental workflow to investigate CCR6 target alterations.
-
Experimental Protocols:
-
Real-Time Quantitative PCR (RT-qPCR) for CCR6 mRNA Expression:
-
Isolate total RNA from both sensitive (parental) and potentially resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CCR6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CCR6 in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
Western Blot for CCR6 Protein Expression:
-
Prepare total protein lysates from sensitive and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against CCR6 and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to compare CCR6 protein levels.
-
-
CCR6 Gene Sequencing:
-
Isolate genomic DNA from the resistant cell line.
-
Amplify the coding region of the CCR6 gene using PCR.
-
Purify the PCR product and perform Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequence with the reference CCR6 sequence to identify any mutations.
-
-
-
Data Interpretation:
| Experimental Result | Potential Interpretation |
| Increased CCR6 mRNA and protein levels | Target overexpression may be contributing to reduced sensitivity. |
| Identification of mutations in the CCR6 gene | Mutations, particularly in regions encoding the drug-binding pocket, could impair this compound binding. |
| No change in CCR6 expression or sequence | The cause of insensitivity is likely independent of the target itself. |
-
Question: Are alternative signaling pathways activated in my cells that compensate for CCR6 inhibition?
-
Experimental Workflow:
Workflow to identify activated bypass signaling pathways.
-
Experimental Protocols:
-
Phospho-Kinase Array:
-
Culture sensitive and resistant cells with and without this compound treatment.
-
Prepare cell lysates according to the array manufacturer's protocol.
-
Incubate lysates with the phospho-kinase array membrane.
-
Detect and quantify the phosphorylation levels of multiple kinases simultaneously.
-
Identify kinases with significantly increased phosphorylation in the resistant cells.
-
-
Validation by Western Blot:
-
Based on the array results, select key candidate proteins in activated pathways (e.g., p-AKT, p-ERK, p-STAT3).
-
Perform Western blotting as described previously to confirm the increased phosphorylation of these specific targets in resistant cells.
-
-
-
Data Interpretation:
| Experimental Result | Potential Interpretation |
| Increased phosphorylation of specific kinases (e.g., AKT, ERK) in resistant cells | Activation of parallel signaling pathways (e.g., other chemokine receptors, growth factor receptors) may be compensating for CCR6 inhibition. |
| No significant changes in kinase phosphorylation | Bypass signaling is an unlikely mechanism of insensitivity. |
Issue 2: Time-Dependent Decrease in this compound Efficacy
If you observe an initial response to this compound followed by a gradual loss of efficacy over time, this may suggest the development of acquired resistance.
-
Question: Are my cells actively pumping this compound out, leading to a lower intracellular concentration?
-
Signaling Pathway Diagram:
Schematic of drug efflux by a membrane pump.
-
Experimental Protocol:
-
Drug Efflux Assay:
-
Pre-load sensitive and resistant cells with a fluorescent substrate of common efflux pumps (e.g., Calcein-AM).
-
Treat one set of cells with a known efflux pump inhibitor (e.g., Verapamil for MDR1).
-
Measure the intracellular fluorescence over time using a plate reader or flow cytometer.
-
A lower fluorescence signal in resistant cells that is rescued by the efflux pump inhibitor suggests increased pump activity.
-
-
RT-qPCR and Western Blot for Efflux Pumps:
-
Measure the mRNA and protein expression of common drug transporters (e.g., ABCB1 (MDR1), ABCG2) in sensitive and resistant cells.
-
-
-
Data Interpretation:
| IC50 of this compound | Interpretation |
| Alone | + Efflux Pump Inhibitor |
| 500 nM | 50 nM |
| 500 nM | 450 nM |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storing PF-07054894
Welcome to the technical support center for PF-07054894. This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active antagonist of the C-C chemokine receptor 6 (CCR6).[1][2][3] As a G protein-coupled receptor (GPCR), CCR6's primary endogenous ligand is the chemokine CCL20.[3] The binding of CCL20 to CCR6 induces the migration of inflammatory cells.[3] this compound functions as an allosteric antagonist, blocking the CCL20-mediated signaling pathway, thereby inhibiting the recruitment of pathogenic immune cells to sites of inflammation.[4] This makes it a valuable tool for studying autoimmune and inflammatory diseases such as inflammatory bowel disease and psoriasis.[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light, store under nitrogen. |
| Solution in Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light, store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Problem 1: The this compound powder is not dissolving properly or the solution has precipitated.
Possible Causes and Solutions:
-
Incorrect Solvent: this compound has specific solubility characteristics. For in vitro stock solutions, DMSO is recommended, with a solubility of up to 100 mg/mL, though ultrasonication may be required.[2] For in vivo formulations, specific solvent systems are necessary.
-
Low Temperature: If precipitation occurs upon cooling, gentle warming of the solution may help redissolve the compound. Sonication can also be used to aid dissolution.[1]
-
pH of Aqueous Solutions: The aqueous solubility of this compound is pH-dependent. It has moderate solubility in acidic conditions (0.36 mg/mL at pH 1.2) but this decreases significantly at higher pH levels (0.019 mg/mL at pH 4.5 and 0.018 mg/mL at pH 6.8).[4] Ensure your aqueous buffers are within a suitable pH range if direct dissolution in aqueous media is attempted.
Recommended Solvent Formulations:
| Application | Formulation | Final Concentration |
| In Vitro Stock | 100% DMSO | Up to 100 mg/mL (214.35 mM) |
| In Vivo (Option 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) |
| In Vivo (Option 2) | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.36 mM) |
Problem 2: Inconsistent or lower-than-expected potency is observed in cell-based assays.
Possible Causes and Solutions:
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation of the compound.[1]
-
Pre-equilibration Time: The inhibitory potency of this compound in chemotaxis assays can be increased by pre-equilibrating the cells with the compound. A 10-fold increase in potency has been observed with pre-equilibration.[5][6] Ensure a consistent pre-incubation time in your experimental protocol.
-
Cell Health and Receptor Expression: Ensure the cells used in the assay are healthy and express sufficient levels of CCR6. The lack of physiological translation in transfected cell lines due to differences in receptor expression can be a disadvantage.[4]
-
Ligand Concentration: The inhibitory effect of this compound on CCR6 is insurmountable by its ligand, CCL20.[5][6] However, ensure you are using an appropriate concentration of CCL20 to induce a robust response in your positive controls.
Problem 3: How should I handle the compound to minimize degradation?
Possible Causes and Solutions:
-
Light Exposure: this compound should be protected from light.[2] Use amber vials or tubes and minimize exposure to ambient light during handling and experiments.
-
pH-mediated Hydrolysis: As a squaramide-based compound, this compound is expected to be kinetically stable in the pH range of 3-10. However, hydrolysis can occur at pH levels above 10.[7] Avoid highly alkaline conditions when preparing solutions.
-
Oxidation: While specific data for this compound is not available, forced degradation studies on similar small molecules often involve oxidative stress.[8][9] Storing under an inert gas like nitrogen is recommended to minimize the risk of oxidation.[2]
Experimental Protocols & Visualizations
CCR6 Signaling Pathway and Inhibition by this compound
The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that is crucial for the migration of immune cells. This process is mediated by G-proteins and can activate several downstream pathways, including the MAPK/ERK and RhoA pathways, ultimately leading to chemotaxis and cell activation.[10] this compound acts as an antagonist to block these downstream effects.
Experimental Workflow: T-Cell Chemotaxis Assay
This protocol outlines a general workflow for a chemotaxis assay to evaluate the effect of this compound on the migration of CCR6-expressing T-cells towards a CCL20 gradient.
Detailed Methodology:
-
Cell Preparation: Culture and harvest CCR6-expressing T-cells. Wash the cells and resuspend them in assay medium to a concentration of 1x107 cells/mL.
-
Compound Pre-incubation: In separate tubes, incubate the cell suspension with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 60 minutes) at 37°C.[5][6]
-
Assay Plate Preparation: Add assay medium containing CCL20 to the lower wells of a 96-well chemotaxis plate. Add medium without CCL20 to negative control wells.
-
Cell Seeding: Place the filter (e.g., 5 µm pore size) on top of the lower wells. Carefully add the pre-incubated cell suspension to the top of the filter.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: After incubation, remove the filter. The number of cells that have migrated to the lower chamber can be quantified using various methods, such as cell counting with a hemocytometer, or by using a fluorescent dye like Calcein AM and reading the fluorescence on a plate reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. ijisrt.com [ijisrt.com]
- 10. CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining PF-07054894 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cell viability assays for assessing the cytotoxicity of PF-07054894. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable data generation.
Introduction to this compound
This compound is a potent and orally active antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] The primary mechanism of action of this compound is the blockade of the interaction between CCR6 and its ligand, CCL20 (also known as macrophage inflammatory protein-3α or MIP-3α).[3][4][5] This interaction is crucial for the migration of various immune cells, including T cells, B cells, and dendritic cells, to sites of inflammation.[6] Consequently, this compound is being investigated as a potential therapeutic agent for inflammatory and autoimmune diseases.[1] While its primary role is not cytotoxic, it is essential to evaluate its potential off-target cytotoxic effects in various cell types.
Data Presentation: Cytotoxicity of this compound (Illustrative)
Note: As of the latest available information, specific in vitro cytotoxicity data (e.g., IC50 values from cell viability assays) for this compound has not been publicly released. The following table is an illustrative example of how to present such data once obtained. The values presented are hypothetical and for demonstration purposes only.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |
| Jurkat (T lymphocyte) | MTT | 48 | > 100 |
| PBMCs | Resazurin | 48 | > 100 |
| HeLa (Cervical Cancer) | CellTiter-Glo® | 48 | 85.6 |
| HepG2 (Liver Cancer) | MTT | 72 | 92.3 |
Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6 initiates a cascade of intracellular signaling events. This process is crucial for chemotaxis, the directed migration of immune cells. This compound acts as an antagonist, blocking this interaction and thereby inhibiting downstream signaling. The simplified signaling pathway is depicted below.
Experimental Protocols
Here are detailed methodologies for three common cell viability assays suitable for assessing the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for a blank control. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Resazurin (alamarBlue®) Assay
This fluorometric assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Materials:
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate reader (fluorescence, Ex/Em ~560/590 nm)
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium per well. Include medium-only wells for background control.
-
Compound Treatment: Add serial dilutions of this compound and a vehicle control to the respective wells.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from all readings and calculate the percentage of cell viability relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[7]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate in 100 µL of medium per well. Include medium-only wells for background.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Compound Treatment: Add serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate for the desired exposure time at 37°C.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Record luminescence with a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings and calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guides and FAQs
General FAQs
Q1: Which cell viability assay is most suitable for this compound? A: The choice of assay depends on your specific experimental needs and cell type.
-
MTT/Resazurin: Good for general cytotoxicity screening.
-
CellTiter-Glo®: Offers higher sensitivity, making it suitable for low cell numbers and high-throughput screening.[8]
Q2: What are the critical controls to include in my experiment? A: Always include:
-
Untreated cells: Represents 100% viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Blank/Background control: Medium only (for absorbance/fluorescence assays) or medium with reagent (for luminescence assays).
-
Positive control: A compound known to be cytotoxic to your cell line.
Q3: How do I determine the optimal cell seeding density? A: Perform a cell titration experiment to find the density that results in a linear relationship between cell number and assay signal during the exponential growth phase.[9] Avoid using cells that are confluent, as their metabolic rate may be altered.
Assay-Specific Troubleshooting
MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of reagents or medium. - Phenol red in the medium can interfere. | - Use fresh, sterile reagents. - Use phenol red-free medium for the assay. |
| Inconsistent results between replicates | - Uneven cell seeding. - Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding. - Pipette thoroughly after adding the solubilization solution. |
| Low signal | - Low cell number or viability. - Insufficient incubation time with MTT. | - Optimize cell seeding density. - Increase the incubation time with MTT (up to 4 hours). |
Resazurin Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Contamination of the resazurin solution. - Autofluorescence of the test compound. | - Store resazurin solution protected from light. - Run a control with this compound in medium without cells to check for interference. |
| Signal decreases after an initial increase | - Over-reduction of resorufin to the non-fluorescent hydroresorufin at high cell densities or long incubation times. | - Optimize cell number and incubation time to ensure the signal is within the linear range. |
| Erratic readings | - Pipetting errors. - Precipitation of the dye. | - Calibrate pipettes. - Warm the reagent to 37°C and mix to ensure all components are in solution.[10] |
CellTiter-Glo® Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell plating. - Incomplete cell lysis. | - Ensure proper mixing of cell suspension before plating. - Ensure adequate mixing on an orbital shaker after reagent addition. |
| Low luminescent signal | - Low cell number. - Rapid ATP degradation. | - This assay is very sensitive, but ensure you are above the detection limit for your cell type. - Equilibrate the plate to room temperature before adding the reagent. |
| Signal decays too quickly | - Presence of ATPases in the serum. | - Generate the ATP standard curve in serum-free medium if necessary.[7] |
This compound and Squaramide-Specific Considerations
Q4: Could the squaramide structure of this compound interfere with the assays? A: Squaramide-based compounds have been evaluated for cytotoxicity using MTT assays without reported interference.[3] However, it is always good practice to test for potential compound interference.
Troubleshooting Potential Compound Interference:
-
Colorimetric/Fluorometric Interference: Run a control plate with various concentrations of this compound in cell-free medium to see if the compound itself absorbs light or fluoresces at the assay wavelengths.
-
Redox Activity: Some compounds can directly reduce MTT or resazurin, leading to false-positive results. This can be checked by adding the compound to cell-free medium with the assay reagent.
By following these protocols and troubleshooting guides, researchers can confidently assess the cytotoxic potential of this compound and obtain reliable and reproducible results.
References
- 1. | BioWorld [bioworld.com]
- 2. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CCL20-CCR6 Axis in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
- 7. cusabio.com [cusabio.com]
- 8. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of PF-07054894 and Other CCR6 Antagonists for Inflammatory and Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 6 (CCR6) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including psoriasis and inflammatory bowel disease (IBD). Its exclusive ligand, CCL20, plays a crucial role in recruiting pathogenic immune cells, such as Th17 cells, to sites of inflammation. Consequently, the development of CCR6 antagonists is an area of intense research. This guide provides a comparative overview of the efficacy of PF-07054894, a novel CCR6 antagonist developed by Pfizer, against other known CCR6 antagonists, supported by available preclinical data.
Quantitative Efficacy Comparison of CCR6 Antagonists
The following table summarizes the in vitro potency of this compound and other selected CCR6 antagonists based on reported half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons should be made with caution, as the experimental conditions and assay types may vary between studies.
| Compound | Organization | Assay Type | IC50 (nM) | Reference |
| This compound | Pfizer | Chemotaxis Assay | 5.7 | [1] |
| Calcium Flux Assay | 7 | [2] | ||
| IDOR-1117-2520 | Idorsia Pharmaceuticals | Calcium Flow Assay | 63 | [3][4] |
| β-Arrestin Recruitment | 30 | [3] | ||
| Chemotaxis Assay | Effective at 50 nM | [4] | ||
| CCX9664 | ChemoCentryx | Chemotaxis Assay | 24 | [5] |
CCR6 Signaling Pathway and Antagonist Mechanism of Action
The binding of the chemokine CCL20 to its receptor CCR6, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is central to the migration of immune cells to inflammatory sites. CCR6 antagonists, such as this compound, function by blocking this interaction, thereby preventing the downstream signaling that leads to immune cell recruitment and activation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 5. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
PF-07054894: A Comparative Analysis of Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
PF-07054894 is a potent, orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6), a key mediator in the migration of pathogenic immune cells.[1] Developed for the treatment of autoimmune and inflammatory diseases, its selectivity profile is a critical aspect of its therapeutic potential.[2][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other chemokine receptors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high selectivity for its primary target, CCR6. While it exhibits some activity against CCR7 and CXCR2, its potency is significantly lower for these off-target receptors. A key differentiator in its pharmacological profile is the nature of its antagonism: it acts as an insurmountable antagonist at CCR6, while its antagonism at CCR7 and CXCR2 is surmountable .[4][5][6] This distinction, rooted in different receptor binding kinetics, contributes to its functional selectivity.[5] The functional selectivity of this compound for CCR6 is at least 50-fold greater than for CCR7 and at least 150-fold greater than for CXCR2.[5]
Comparative Selectivity Data
The following table summarizes the quantitative data on the potency of this compound against CCR6 and its cross-reactivity with CCR7 and CXCR2.
| Target Receptor | Ligand | Assay Type | Measured Value | Fold Selectivity (vs. CCR6) | Nature of Antagonism |
| CCR6 | CCL20 | T-Cell Chemotaxis | IC50: 5.7 nM[1][7] | - | Insurmountable[1][4][5][6] |
| CCR7 | CCL19 | CD4+ T-Cell Chemotaxis | pA2: 7.41 (IC50: ~39 nM)[8] | ≥ 50-fold[5] | Surmountable[4][5][6] |
| CXCR2 | CXCL1 | Neutrophil Chemotaxis | IC50: ~2000 nM | ≥ 150-fold[5] | Surmountable[4][5][6] |
Note: The IC50 for CXCR2 is for the final clinical candidate this compound and demonstrates the successful lead optimization to reduce activity at this receptor. An earlier precursor in the development program showed an IC50 of 23 nM for CXCR2.[8]
Experimental Protocols
Detailed methodologies for the key assays used to determine the cross-reactivity of this compound are outlined below. These are based on standard industry practices and the information available from the primary literature.
β-Arrestin Recruitment Assay (PathHunter®)
This assay is used to determine the functional activity of a compound at a G protein-coupled receptor (GPCR) by measuring the recruitment of β-arrestin to the activated receptor.
Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[2][4][9]
Protocol Outline:
-
Cell Plating: PathHunter® cells stably co-expressing the tagged GPCR (e.g., CCR6, CCR7, or CXCR2) and β-arrestin are seeded into 384-well microplates and incubated overnight.[4]
-
Compound Addition: Test compounds, including this compound, are serially diluted and added to the cells.
-
Agonist Stimulation (for antagonist testing): After a pre-incubation period with the test compound, a known agonist for the specific receptor (e.g., CCL20 for CCR6, CCL19 for CCR7, or CXCL1 for CXCR2) is added at a concentration that elicits a robust response (typically EC80).
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added to the wells.
-
Signal Measurement: After a final incubation period, the chemiluminescent signal is measured using a plate reader. The data is then analyzed to determine the IC50 of the antagonist.
T-Cell and Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of immune cells towards a chemoattractant.
Principle: A multi-well plate with a porous membrane insert (e.g., a Transwell® plate) is used to separate the immune cells from the chemoattractant. The chemoattractant is placed in the lower chamber, and the cells (e.g., human T-cells for CCR6 and CCR7, or neutrophils for CXCR2) are placed in the upper chamber (the insert). Cells migrate through the pores in the membrane towards the chemoattractant gradient. The number of migrated cells is quantified to determine the chemotactic response.
Protocol Outline:
-
Preparation of Chemoattractant: A solution containing the specific chemokine ligand (CCL20, CCL19, or CXCL1) is added to the lower chambers of the chemotaxis plate.
-
Cell Preparation and Treatment: Isolated human T-cells or neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
Cell Seeding: The treated cells are then added to the upper chamber of the inserts.
-
Incubation: The plate is incubated for a period to allow for cell migration.[6][10]
-
Quantification of Migrated Cells: The inserts are removed, and the number of cells that have migrated to the lower chamber is determined. This can be done using various methods, such as flow cytometry or a cell viability assay (e.g., MTT assay).[6][11]
-
Data Analysis: The percentage of inhibition of cell migration at each concentration of this compound is calculated to determine the IC50 value.
Visualizing the Mechanisms
To better understand the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
References
- 1. β-arrestin recruitment assay [bio-protocol.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTL- vs Treg lymphocyte-attracting chemokines, CCL4 and CCL20, are strong reciprocal predictive markers for survival of patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4.4.2. β-Arrestin Binding Assay [bio-protocol.org]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Head-to-Head Comparison: PF-07054894 and GSK1605786A in Inflammatory Disease
In the landscape of targeted therapies for inflammatory diseases, two molecules, PF-07054894 and GSK1605786A (also known as vercirnon), have emerged as significant research subjects. Both are orally bioavailable small molecules designed to modulate the immune system by targeting chemokine receptors. However, they differ fundamentally in their primary targets and, consequently, their therapeutic applications and clinical development paths. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.
At a Glance: Key Differentiators
| Feature | This compound | GSK1605786A (Vercirnon) |
| Primary Target | C-C Chemokine Receptor 6 (CCR6) | C-C Chemokine Receptor 9 (CCR9) |
| Primary Ligand | CCL20 | CCL25 |
| Therapeutic Hypothesis | Inhibition of Th17 cell migration to sites of inflammation. | Inhibition of T-cell trafficking to the gut. |
| Primary Indication(s) Studied | Ulcerative Colitis, Psoriasis | Crohn's Disease, Celiac Disease |
| Clinical Development Status | Phase I trials for ulcerative colitis.[1] | Phase III trial (SHIELD-1) for Crohn's disease did not meet primary endpoint.[2][3] |
Mechanism of Action: Targeting Distinct Chemokine Pathways
This compound is a potent and selective antagonist of CCR6.[4][5] The CCR6 receptor and its exclusive ligand, CCL20, play a crucial role in the migration of pathogenic T helper 17 (Th17) cells and other immune cells to sites of inflammation.[1][6] By blocking the CCR6-CCL20 axis, this compound is hypothesized to reduce the accumulation of inflammatory cells in tissues, thereby mitigating disease processes in autoimmune conditions like inflammatory bowel disease and psoriasis.[7][8]
GSK1605786A is a selective and potent antagonist of CCR9.[9][10] The CCR9 receptor and its ligand, CCL25, are key regulators of lymphocyte trafficking specifically to the small intestine.[11][12] The therapeutic rationale for GSK1605786A was to ameliorate gut inflammation by preventing the migration of pathogenic T-cells into the intestinal tissue, making it a targeted therapy for conditions like Crohn's disease.[11][12]
Signaling Pathway of CCR6 and Inhibition by this compound
Caption: CCR6 signaling pathway and its antagonism by this compound.
Signaling Pathway of CCR9 and Inhibition by GSK1605786A
Caption: CCR9 signaling pathway and its antagonism by GSK1605786A.
In Vitro Pharmacology: Potency and Selectivity
Both molecules exhibit high potency and selectivity for their respective targets in in vitro assays.
| Parameter | This compound | GSK1605786A (Vercirnon) |
| Target | CCR6 | CCR9 |
| In Vitro Potency (IC50) | 5.7 nM (CCR6-mediated chemotaxis)[4] | 3.4 nM (Chemotaxis on Molt-4 cells)[9] 5.4 nM (Ca2+ mobilization on Molt-4 cells)[9] |
| Selectivity | Functionally selective for CCR6 with at least 50-fold selectivity over CCR7 and 150-fold over CXCR2.[13] | Highly selective for CCR9, with IC50s >10 µM for CCR1-12 and CX3CR1-7.[9] |
Experimental Protocols
Chemotaxis Assay (General Protocol)
A standard in vitro method to assess the potency of chemokine receptor antagonists is the chemotaxis assay.
Experimental Workflow for Chemotaxis Assay
Caption: Generalized workflow for an in vitro chemotaxis assay.
Detailed Steps:
-
Cell Preparation: Isolate primary T-cells from human peripheral blood or use a cell line endogenously expressing the target receptor (e.g., Molt-4 cells for CCR9).[9]
-
Antagonist Incubation: Pre-incubate the cells with a range of concentrations of the antagonist (this compound or GSK1605786A) for a specified time (e.g., 1 hour).[4]
-
Transwell Setup: Place the pre-incubated cells in the upper chamber of a transwell plate, which has a porous membrane.
-
Chemokine Gradient: Add the corresponding chemokine ligand (CCL20 for CCR6 or CCL25 for CCR9) to the lower chamber to create a chemotactic gradient.
-
Migration: Incubate the plate for a period (e.g., 1.5-3 hours) to allow the cells to migrate through the membrane towards the chemokine.
-
Quantification: Collect the migrated cells from the lower chamber and quantify them using methods such as flow cytometry or a cell viability assay.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50 value.
In Vivo and Clinical Development
The in vivo efficacy and clinical development pathways for this compound and GSK1605786A have diverged significantly.
This compound:
-
Preclinical: In a mouse model of skin inflammation induced by interleukin-23, oral administration of this compound was shown to be efficacious.[4] In naïve cynomolgus monkeys, oral dosing led to an increase in circulating CCR6+ T cells, suggesting blockade of their homeostatic migration from blood to tissues.[4][13]
-
Clinical: this compound has advanced to clinical trials, with a Phase I study initiated for the treatment of ulcerative colitis.[1][6]
GSK1605786A (Vercirnon):
-
Preclinical: In the TNFΔARE mouse model of intestinal inflammation, GSK1605786A demonstrated a protective effect, ameliorating the severity of inflammation.[9]
-
Clinical: GSK1605786A progressed to Phase III clinical trials for moderate-to-severe Crohn's disease.[11] However, the SHIELD-1 study, the first of four planned Phase III trials, did not meet its primary endpoint of clinical response or the key secondary endpoint of clinical remission at 12 weeks.[2][3] This result was a significant setback for the development of this compound.
Summary and Outlook
This compound and GSK1605786A are both potent and selective chemokine receptor antagonists that have been evaluated for the treatment of inflammatory diseases. While they share similarities in being orally available small molecules, their distinct targets, CCR6 and CCR9 respectively, define their different therapeutic applications.
This compound, targeting the CCR6-CCL20 axis, holds promise for a range of autoimmune diseases driven by Th17 cells and is currently in the early stages of clinical development. GSK1605786A, which targets the gut-homing CCR9-CCL25 pathway, showed initial promise but ultimately failed to demonstrate sufficient efficacy in a large-scale Phase III trial for Crohn's disease.
The divergent clinical outcomes of these two molecules underscore the complexities of translating preclinical promise to clinical success in the field of inflammatory diseases. Future research will determine if the CCR6-targeted approach of this compound can provide a meaningful therapeutic benefit for patients with conditions like ulcerative colitis.
References
- 1. cusabio.com [cusabio.com]
- 2. gsk.com [gsk.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 8. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders [morressier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK-1605786, a selective small-molecule antagonist of the CCR9 chemokine receptor for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of PF-07054894: A Comparative Analysis Using CCR6 Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of PF-07054894, a potent and selective CCR6 antagonist. Leveraging experimental data from studies involving C-C chemokine receptor 6 (CCR6) knockout mice, we present a comprehensive analysis of its therapeutic potential in inflammatory diseases.
This compound is an orally active small molecule that functions as an antagonist of the CCR6 receptor.[1][2][3] By blocking the interaction between CCR6 and its ligand, CCL20, this compound effectively hinders the migration of pathogenic immune cells to sites of inflammation, a key process in various autoimmune disorders.[4][5] This guide delves into the preclinical validation of this compound, with a particular focus on a pivotal study that directly compares its effects to the genetic ablation of CCR6 in a mouse model of skin inflammation.
Comparative Efficacy: this compound versus CCR6 Knockout
An essential method for validating the specificity and efficacy of a targeted drug is to compare its pharmacological effect with the phenotype of a genetic knockout of its target. In the case of this compound, its performance was evaluated in an interleukin-23 (IL-23)-induced skin inflammation model in mice, with CCR6 knockout mice serving as a benchmark for maximal target inhibition.
The study revealed that oral administration of this compound significantly inhibited ear swelling in the mouse model, and importantly, the degree of this inhibition was comparable to that observed in CCR6 knockout mice.[6][7][8] This finding strongly suggests that the anti-inflammatory effects of this compound are primarily mediated through the specific antagonism of the CCR6 pathway.
| Treatment Group | Dosing Regimen | Endpoint | Result |
| This compound | 100 mg/kg, p.o., once or twice per day for 12 days | Inhibition of IL-23-induced mouse ear swelling | Efficacious in inhibiting ear swelling.[3] |
| CCR6 Knockout Mice | N/A (Genetic ablation) | IL-23-induced mouse ear swelling | Resistant to IL-23-induced skin inflammation.[9][10] |
| Wild-Type Mice (Vehicle) | Vehicle, p.o. | IL-23-induced mouse ear swelling | Significant ear swelling. |
Table 1. Summary of In Vivo Efficacy of this compound in Comparison to CCR6 Knockout Mice in an IL-23-Induced Skin Inflammation Model.
Comparison with Alternative CCR6 Antagonists
| Compound | Model | Key Findings |
| CCX2553 | IL-23-induced ear swelling and topical imiquimod (IMQ) models | Ameliorated skin inflammation with a significant reduction in IL-17-secreting γδ T cells.[11] |
| CCX624 (dual CCR6/CXCR2 antagonist) | IL-36α-induced murine psoriasiform inflammation | Significantly alleviated inflammation, with reduced accumulation of CD4+ T cells, neutrophils, and inflammatory DCs.[11] |
| Anti-CCR6 Monoclonal Antibody | Imiquimod (IMQ)-induced psoriasis model in humanized CCR6 mice | Completely abolished all signs of inflammation.[12] |
Table 2. Efficacy of Alternative CCR6 Antagonists in Preclinical Psoriasis Models.
Experimental Protocols
Interleukin-23-Induced Skin Inflammation Mouse Model
This widely used model mimics key pathological features of psoriasis.
-
Animals: Wild-type and CCR6 knockout mice (e.g., on a C57BL/6 background) are used.
-
Induction of Inflammation: Recombinant mouse IL-23 is intradermally injected into the ear pinna of the mice.
-
Treatment: this compound (e.g., 100 mg/kg) or vehicle is administered orally (p.o.) for the duration of the study (e.g., 12 days).[3]
-
Endpoint Measurement: Ear thickness is measured daily using a digital caliper to quantify the extent of inflammation (swelling).
-
Histological Analysis: At the end of the study, ear tissues can be collected for histological examination to assess inflammatory cell infiltration and epidermal hyperplasia.
Visualizing the Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the CCR6 signaling pathway, the experimental workflow, and the logical framework for using knockout mice.
Caption: CCR6 Signaling Pathway and the Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Requirement for CCR6 in IL-23-Mediated Skin and Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of PF-07054894 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target profile of PF-07054894, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), with other emerging alternatives. The information presented herein is supported by experimental data from studies conducted in primary human cells to offer a comprehensive resource for researchers in immunology and drug discovery.
This compound is an orally active, small-molecule antagonist of CCR6, a key chemokine receptor involved in the migration of pathogenic T-helper 17 (Th17) cells and other immune cells to sites of inflammation.[1] As such, it is being investigated as a potential therapeutic for autoimmune and inflammatory diseases like inflammatory bowel disease and psoriasis.[2][3] A critical aspect of its preclinical evaluation is the assessment of its off-target activity to predict potential side effects and ensure a favorable safety profile. The primary off-targets identified for this compound are the closely related chemokine receptors CXCR2 and CCR7.[4]
Comparative Off-Target Profile
The selectivity of this compound for CCR6 over other chemokine receptors is a key attribute. This selectivity is primarily achieved through differential binding kinetics and antagonist-induced receptor-ligand behaviors. This compound exhibits an insurmountable antagonism at CCR6, meaning that increasing concentrations of the natural ligand, CCL20, cannot fully overcome the inhibitory effect of the drug.[3] In contrast, its antagonism at CXCR2 and CCR7 is surmountable.[4] This is attributed to a slower dissociation rate of this compound from CCR6 compared to CXCR2 and CCR7.[4]
Below is a summary of the in vitro activity of this compound and a comparator, IDOR-1117-2520, another selective CCR6 antagonist.
| Compound | Target | Assay Type | Cell Type | IC50 / pA2 | Selectivity over CCR6 | Reference |
| This compound | CCR6 | Chemotaxis | Human T cells | IC50: 5.7 nM | - | [1] |
| CCR6 | β-arrestin | Recombinant cells | IC50: 0.36 nM | - | [5] | |
| CXCR2 | Chemotaxis | Human neutrophils | IC50: 2000 nM | ~150-fold | [4][5] | |
| CCR7 | Chemotaxis | Human T cells | pA2: 39 nM | ~50-fold | [4] | |
| IDOR-1117-2520 | CCR6 | Calcium Flow | Recombinant human cells | IC50: 63 nM | - | [6] |
| CCR6 | β-arrestin | Recombinant human cells | IC50: 30 nM | - | [6] | |
| CCR5, CCR7, CCR8, CXCR2 | Various in vitro assays | Recombinant/human cells | Highly selective | Not specified | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the off-target profiles, the following diagrams illustrate the CCR6 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chemotaxis Assay in Primary Human T-cells
This assay is used to evaluate the ability of a compound to inhibit the migration of T-cells towards a chemoattractant.
a. Isolation of Primary Human T-cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.
-
CD4+ T-cells are then purified from PBMCs using negative selection magnetic beads.
b. Assay Procedure:
-
A 24-well Transwell plate with a 5 µm pore size polycarbonate membrane is used.
-
The lower chamber is filled with RPMI 1640 medium containing 0.5% bovine serum albumin (BSA) and the chemoattractant (e.g., CCL20 for CCR6, CCL19 for CCR7).
-
Isolated primary T-cells are resuspended in the same medium and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour at 37°C.[8]
-
1 x 10^5 cells in 100 µL are added to the upper chamber of the Transwell insert.[9]
-
The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[9]
c. Quantification of Migration:
-
After incubation, the cells that have migrated to the lower chamber are collected.
-
The number of migrated cells is quantified by flow cytometry.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis of the dose-response curves.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a key event in receptor desensitization and signaling.
a. Cell Lines and Reagents:
-
A stable cell line co-expressing the target GPCR (e.g., CCR6) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used (e.g., PathHunter β-arrestin cells).
-
A chemiluminescent substrate for the complemented enzyme is required.
b. Assay Procedure:
-
Cells are seeded in a 384-well plate and incubated overnight.
-
The cells are then treated with a dilution series of the test compound or a reference agonist.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
The plate is incubated for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
c. Signal Detection:
-
The detection reagent containing the chemiluminescent substrate is added to the wells.
-
After a further incubation period, the luminescence is measured using a plate reader.
-
The data is normalized to controls, and dose-response curves are generated to calculate IC50 or EC50 values.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a test compound.
a. Membrane Preparation:
-
Membranes are prepared from cells expressing the receptor of interest (e.g., CCR6, CXCR2, or CCR7).
-
The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
b. Binding Reaction:
-
The assay is performed in a 96-well plate.
-
To each well, the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-PF-07054894), and varying concentrations of the unlabeled test compound are added.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The plate is incubated at a specific temperature for a defined time to reach binding equilibrium.
c. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data is used to calculate the percentage of specific binding at each concentration of the test compound, and the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound demonstrates a favorable off-target profile, with high selectivity for its intended target, CCR6, over other chemokine receptors in primary human cells. This selectivity is attributed to its unique insurmountable antagonism and slow dissociation kinetics at CCR6. When compared to other CCR6 antagonists in development, such as IDOR-1117-2520, both compounds show high selectivity, though direct head-to-head comparative studies are limited. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of the off-target profiles of these and other novel immunomodulatory compounds. A thorough understanding of a drug candidate's selectivity is paramount for its successful clinical development and for ensuring patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-07054894's Efficacy Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Reproducibility and Comparative Performance of the CCR6 Antagonist, PF-07054894.
This guide provides a comprehensive comparison of the biological effects of this compound, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), across various immune cell types. As the recruitment of immune cells via the CCL20/CCR6 axis is a critical component in the pathogenesis of numerous inflammatory and autoimmune diseases, understanding the differential effects of CCR6 antagonists on distinct cell populations is paramount for targeted therapeutic development.[1][2] This document presents available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a thorough evaluation of this compound in comparison to an alternative CCR6 antagonist, IDOR-1117-2520.
Mechanism of Action: Targeting a Key Inflammatory Pathway
This compound is a small molecule antagonist that effectively blocks the interaction between the chemokine CCL20 and its receptor, CCR6.[3][4] This interaction is crucial for the migration of various immune cells, including T helper 17 (Th17) cells and B cells, to sites of inflammation.[4] By inhibiting this signaling pathway, this compound demonstrates potential in ameliorating inflammatory responses. The insurmountable nature of its antagonism at CCR6 suggests a durable and effective blockade.[5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and the alternative CCR6 antagonist, IDOR-1117-2520, across different cell types and functional assays.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Endpoint | IC50 (nM) | Reference |
| Human T Cells | Chemotaxis | Inhibition of CCL20-mediated migration | 5.7 | [3] |
| Human Neutrophils (CXCR2) | Chemotaxis | Inhibition of CXCL1-mediated migration | 524 | [6] |
| Recombinant Cells | β-arrestin Assay | Inhibition of CCR6 activation | 0.36 | [4] |
| Recombinant Cells (CXCR2) | β-arrestin Assay | Inhibition of CXCR2 activation | 2000 | [4] |
| Mouse and Monkey B Cells | Flow Cytometry | Increase in cell surface CCR6 | Not Applicable | [4] |
Table 2: In Vitro Efficacy of IDOR-1117-2520
| Cell Type | Assay | Endpoint | IC50 (nM) | Reference |
| Recombinant Human CCR6 Cells | Calcium Flow | Antagonism of CCL20-mediated calcium flux | 63 | [7] |
| Recombinant Human CCR6 Cells | β-arrestin Recruitment | Inhibition of β-arrestin recruitment | 30 | [7] |
| Human B and T Cells | Chemotaxis | Comparable functional inhibition at 50 nM | Not Available | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: CCR6 Signaling Pathway and Point of Intervention for this compound.
Caption: Generalized Workflow for a Chemotaxis Assay.
Caption: Generalized Workflow for a Calcium Mobilization Assay.
Caption: Generalized Workflow for a β-arrestin Recruitment Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Chemotaxis Assay
-
Cell Preparation: Isolate primary human T cells, B cells, or neutrophils from healthy donor blood using standard density gradient centrifugation and cell-specific isolation kits. Resuspend the isolated cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound or IDOR-1117-2520 in the assay medium.
-
Assay Setup:
-
Add the cell suspension to the upper chamber of a Transwell plate (e.g., 5 µm pore size).
-
Add the compound dilutions or vehicle control to the upper chamber with the cells and incubate for 30-60 minutes at 37°C.
-
Add CCL20 (for T and B cells) or CXCL1 (for neutrophils) to the lower chamber of the Transwell plate at a concentration that induces submaximal migration (e.g., EC80).
-
-
Migration: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.
-
Quantification: Discard the upper chamber. Quantify the number of migrated cells in the lower chamber using a cell counting method such as flow cytometry or a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Calcium Mobilization Assay
-
Cell Preparation: Seed cells stably or transiently expressing CCR6 (e.g., HEK293 or CHO cells) into a black, clear-bottom 96-well or 384-well microplate and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells to remove excess dye. Add serial dilutions of this compound or IDOR-1117-2520 to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add CCL20 at a predetermined EC80 concentration to all wells simultaneously and continue to measure the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value using a dose-response curve.
β-Arrestin Recruitment Assay
-
Cell Preparation: Use a commercially available cell line engineered to express CCR6 fused to a donor molecule (e.g., a luciferase or fluorescent protein) and β-arrestin fused to an acceptor molecule (e.g., a complementary enzyme fragment or another fluorescent protein). Seed the cells in a white, opaque microplate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound or IDOR-1117-2520 to the wells and incubate for a specified time.
-
Agonist Stimulation: Add CCL20 at its EC80 concentration to the wells to induce β-arrestin recruitment.
-
Signal Detection: After an incubation period (typically 60-90 minutes), add the detection reagent for the specific assay technology (e.g., a luciferase substrate). Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Discussion and Conclusion
References
- 1. Neutrophil chemotaxis induced by the diacylglycerol kinase inhibitor R59022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of IDOR-1117-2520, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IDOR-1117-2520 shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
Benchmarking PF-07054894: A Preclinical Comparative Guide for IBD Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel CCR6 antagonist, PF-07054894, against established Inflammatory Bowel Disease (IBD) therapeutics in preclinical models. The data presented herein is compiled from publicly available preclinical studies to facilitate an objective evaluation of their therapeutic potential.
This compound is an orally active and potent antagonist of the C-C chemokine receptor 6 (CCR6), a key mediator in the migration of inflammatory cells.[1][2][3] By blocking the interaction between CCR6 and its ligand, CCL20, this compound is designed to inhibit the recruitment of pathogenic immune cells to the site of inflammation, a central mechanism in the pathophysiology of IBD.[1][2] This guide will compare the preclinical efficacy of this mechanism, represented by this compound and other CCR6 antagonists, with that of other major IBD drug classes, including Janus kinase (JAK) inhibitors (Tofacitinib) and integrin antagonists (Vedolizumab), in established murine models of colitis.
Mechanism of Action: Targeting the CCR6-CCL20 Axis
The signaling pathway involving CCL20 and its receptor CCR6 is a critical driver of inflammation in IBD. In the inflamed gut, various cells, including epithelial cells and immune cells, produce CCL20. This chemokine then binds to CCR6, which is expressed on the surface of immune cells like T-helper 17 (Th17) cells and some regulatory T cells (Tregs). This binding triggers a signaling cascade that leads to the migration of these CCR6-expressing cells into the intestinal tissue, perpetuating the inflammatory response. This compound, as a CCR6 antagonist, directly interferes with this process by blocking the CCR6 receptor, thereby preventing the recruitment of inflammatory cells.
Preclinical Efficacy in Murine Models of Colitis
Direct comparative preclinical studies of this compound against other IBD therapeutics in colitis models are not yet publicly available. However, by examining the performance of other CCR6 antagonists and the respective comparator drugs in similar preclinical models, we can construct an inferred benchmark. The most commonly used models for preclinical IBD research are the dextran sulfate sodium (DSS)-induced colitis model, which mimics the acute and chronic epithelial injury seen in ulcerative colitis, and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which reflects a Th1-mediated response characteristic of Crohn's disease.
CCR6 Antagonist Performance (MR120 as a surrogate)
A study on the selective CCR6 antagonist MR120 in a chronic DSS-induced colitis model in C57BL/6 mice demonstrated its therapeutic potential.[4] Subcutaneous administration of MR120 at 1 mg/kg attenuated several systemic and local inflammatory responses, including counteracting mucosal macroscopic injury and reducing colonic edema.[4] In a TNBS-induced colitis model, MR120 also showed protective effects.[5]
Tofacitinib (JAK Inhibitor) Performance
Tofacitinib, a pan-JAK inhibitor, has been evaluated in the DSS-induced colitis model with varying results. One study reported that tofacitinib, at doses of 3, 10, and 30 mg/kg, did not significantly protect mice from acute DSS-induced colitis in terms of weight loss, clinical scores, or histology.[6] However, in a chronic DSS model, the highest dose of 10 mg/kg showed a trend towards decreasing the mean endoscopy colitis severity score.[6] Another study using a therapeutic dosing regimen of 30 mg/kg twice daily in DSS-treated BALB/c mice showed a significant amelioration of colitis, evidenced by reduced histologic disease activity and fecal lipocalin 2 levels.
Data Summary
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Key Findings | Reference |
| This compound (inferred from MR120) | CCR6 Antagonist | Chronic DSS-induced colitis | Attenuated systemic and local inflammatory responses, counteracted mucosal macroscopic injury, and reduced colonic edema. | [4] |
| TNBS-induced colitis | Demonstrated protective effects. | [5] | ||
| Tofacitinib | JAK Inhibitor | Acute DSS-induced colitis | No significant protection from weight loss, clinical scores, or histology at 3, 10, and 30 mg/kg. | [6] |
| Chronic DSS-induced colitis | Trend towards decreased endoscopy score at 10 mg/kg. | [6] | ||
| DSS-induced colitis | Significant amelioration of colitis with reduced histologic disease activity and fecal lipocalin 2 at 30 mg/kg twice daily. |
Note: Direct comparison is challenging due to variations in experimental protocols, including mouse strains, disease induction methods, and dosing regimens.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute or chronic colitis that resembles ulcerative colitis in humans.
Protocol Details:
-
Animals: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Chronic colitis can be induced by administering multiple cycles of DSS (e.g., 1-3% DSS for 5-7 days followed by a recovery period with regular water).
-
Treatment: The investigational drug (e.g., this compound) and comparators are administered at specified doses and frequencies, often starting before, during, or after DSS administration, depending on the study's objective (prophylactic vs. therapeutic).
-
Assessments:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histology: Colon tissue is collected, sectioned, and stained (e.g., with H&E) to assess for inflammation, ulceration, and architectural changes.
-
Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration in the colon.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is used to induce a Th1-mediated colitis that shares features with Crohn's disease.
Protocol Details:
-
Animals: Commonly used mouse strains include BALB/c and SJL/J.
-
Induction: Mice are pre-sensitized with a skin application of TNBS. A few days later, a solution of TNBS in ethanol is administered intrarectally to induce colitis.
-
Treatment: Similar to the DSS model, drug administration can occur before or after the induction of colitis.
-
Assessments: The same parameters as in the DSS model are typically evaluated: DAI, colon length, histology, MPO activity, and cytokine profiles.
Conclusion
References
- 1. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders [morressier.com]
- 3. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the effects of MR120 in preclinical chronic colitis: A first-in-class anti-IBD agent targeting the CCL20/CCR6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CCL20/CCR6 Modulators in a T Cell Adoptive Transfer Model of Colitis [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Unraveling the Insurmountable Antagonism of PF-07054894 at the CCR6 Receptor: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of PF-07054894, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), with other known CCR6 inhibitors. The focus is on the insurmountable nature of this compound's antagonism, a key characteristic confirmed through Schild analysis and kinetic studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is an orally active small molecule that effectively blocks the chemotactic response mediated by the interaction of CCR6 and its ligand, CCL20.[1] This axis is critically involved in the migration of inflammatory cells, making it a promising therapeutic target for autoimmune diseases.[1][2] A defining feature of this compound is its insurmountable antagonism at the CCR6 receptor, which contrasts with its surmountable inhibition of the CCR7 and CXCR2 receptors.[3][4][5]
The insurmountable antagonism of this compound at CCR6 is attributed to its slow dissociation rate from the receptor.[3][4] This prolonged receptor occupancy leads to a non-competitive inhibition pattern where increasing concentrations of the agonist (CCL20) cannot restore the maximal response. This is a significant finding as it suggests a durable and robust blockade of the CCR6 pathway. In contrast, an analog of this compound with a faster dissociation rate exhibits surmountable antagonism, highlighting the critical role of binding kinetics in determining the pharmacological profile.[3][4]
Comparative Analysis of CCR6 Antagonists
The following table summarizes the available quantitative data for this compound and other selected CCR6 antagonists. The data primarily consists of IC50 values from in vitro chemotaxis assays, which measure the concentration of the antagonist required to inhibit 50% of the cellular migration induced by CCL20.
| Antagonist | Target(s) | Potency (IC50) | Antagonism Type at CCR6 | Reference |
| This compound | CCR6, CCR7, CXCR2 | 5.7 nM (Chemotaxis) | Insurmountable | [1] |
| GSK3050002 | CCR6/CCL20 | - | Not Specified | [6] |
| Compound 35 | CCR6 | ~10 nM (in vitro) | Not Specified | [7] |
| CCX587 | CCR6 | Not Specified | Not Specified | [7] |
| CCX9664 | CCR6 | Not Specified | Not Specified | [7] |
| CCX2553 | CCR6 | Not Specified | Not Specified | [7] |
Experimental Protocols
Schild Analysis for Insurmountable Antagonism (General Protocol)
Schild analysis for an insurmountable antagonist aims to demonstrate the depression of the maximal agonist response in the presence of increasing concentrations of the antagonist.
1. Cell Culture and Preparation:
- Culture a cell line expressing the CCR6 receptor (e.g., human T cells) in appropriate media.
- Harvest and wash the cells, resuspending them in assay buffer at a determined concentration.
2. Chemotaxis Assay:
- Utilize a multi-well chemotaxis plate (e.g., Transwell).
- In the lower wells, add a fixed concentration of the CCR6 agonist, CCL20.
- In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or a vehicle control. A key parameter for insurmountable antagonists is the pre-incubation time, which should be sufficient to allow for the slow binding kinetics. For this compound, a 20-hour pre-incubation has been shown to increase its potency tenfold.[3][4]
- Incubate the plate for a sufficient time to allow for cell migration.
- Quantify the number of migrated cells in the lower chamber using a suitable method (e.g., cell counting, fluorescence-based assays).
3. Data Analysis:
- Generate dose-response curves for CCL20 in the absence and presence of different fixed concentrations of this compound.
- Plot the agonist concentration versus the response (number of migrated cells).
- For an insurmountable antagonist, the dose-response curves in the presence of the antagonist will show a rightward shift and a progressive depression of the maximal response (Emax).
- A traditional Schild plot (log(dose ratio - 1) vs. log[Antagonist]) may not yield a linear relationship with a slope of 1, which is characteristic of competitive, surmountable antagonists.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for Schild Analysis of Insurmountable Antagonism.
Caption: Conceptual Diagram of Insurmountable Antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 3. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling PF-07054894
Disclaimer: This document provides guidance on the safe handling of PF-07054894 based on general principles for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if available, the official SDS from the supplier before handling any new chemical.
I. Overview and Storage
This compound is an orally active and potent antagonist of the C-C chemokine receptor 6 (CCR6), which is being investigated for its potential in treating autoimmune and inflammatory diseases.[1][2][3][4] Due to its high potency, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Storage Conditions:
Proper storage is essential to maintain the stability and integrity of this compound.
| Storage Type | Temperature | Duration | Special Conditions |
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen, protected from light.[1] |
| Stock Solution | -20°C | Up to 1 month | Stored under nitrogen, protected from light.[1] |
| Solid Form | 4°C | As specified by the supplier | Stored under nitrogen, protected from light. |
Data synthesized from MedchemExpress product information.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable gown with tight-fitting cuffs- Double gloves (nitrile)- Safety glasses with side shields or goggles- N95 or higher rated respirator | To prevent inhalation of fine particles and skin contact.[5][6] |
| Solution Preparation and Handling | - Disposable gown- Double gloves (nitrile)- Safety glasses with side shields or goggles | To protect against splashes and skin contact. |
| In Vitro and In Vivo Experiments | - Lab coat- Single pair of gloves (nitrile)- Safety glasses | Standard laboratory practice to prevent incidental contact. |
Gowning and Degowning Procedure:
A standardized procedure for putting on and taking off PPE is critical to prevent contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
